tert-Butyl (1-(4-aminophenyl)cyclobutyl)carbamate
Description
Properties
IUPAC Name |
tert-butyl N-[1-(4-aminophenyl)cyclobutyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2/c1-14(2,3)19-13(18)17-15(9-4-10-15)11-5-7-12(16)8-6-11/h5-8H,4,9-10,16H2,1-3H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOYSJYBVYFILEK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CCC1)C2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60718856 | |
| Record name | tert-Butyl [1-(4-aminophenyl)cyclobutyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60718856 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1259224-00-4 | |
| Record name | Carbamic acid, N-[1-(4-aminophenyl)cyclobutyl]-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1259224-00-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl [1-(4-aminophenyl)cyclobutyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60718856 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
tert-Butyl (1-(4-aminophenyl)cyclobutyl)carbamate chemical properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the known chemical properties of tert-Butyl (1-(4-aminophenyl)cyclobutyl)carbamate (CAS No. 1259224-00-4). Due to the limited availability of public data, this document focuses on summarizing fundamental molecular attributes and presents a generalized experimental approach for its synthesis based on established chemical principles. This guide is intended to serve as a foundational resource for researchers interested in this compound for applications in medicinal chemistry and drug development.
Chemical Properties
Currently, detailed experimental data for this compound, such as a definitive melting point, boiling point, and specific solubility parameters, are not widely available in public literature. However, based on supplier information and computational models, the following chemical properties can be summarized.
| Property | Value | Source |
| CAS Number | 1259224-00-4 | [BLDpharm] |
| Molecular Formula | C₁₅H₂₂N₂O₂ | [BLDpharm] |
| Molecular Weight | 262.35 g/mol | [BLDpharm] |
| SMILES | O=C(OC(C)(C)C)NC1(C2=CC=C(N)C=C2)CCC1 | [BLDpharm] |
| Boiling Point | No data available | [BLDpharm] |
| Storage Temperature | 2-8 °C, Inert atmosphere, Dark | [BLDpharm] |
Note: While some suppliers indicate the availability of spectral data such as NMR, HPLC, and LC-MS, these spectra are not publicly accessible.
Experimental Protocols
General Protocol for N-tert-butyloxycarbonylation of 1-(4-aminophenyl)cyclobutanamine
This protocol is a generalized procedure and may require optimization for specific laboratory conditions and scales.
Materials:
-
1-(4-aminophenyl)cyclobutanamine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
A suitable solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or a biphasic system with water)
-
A suitable base (e.g., Triethylamine (Et₃N), Sodium bicarbonate (NaHCO₃), or Sodium hydroxide (NaOH))
-
Water (for workup)
-
Brine (for workup)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) for drying
-
Solvents for chromatography (e.g., Hexanes and Ethyl Acetate)
Procedure:
-
Dissolution: Dissolve 1-(4-aminophenyl)cyclobutanamine in the chosen solvent in a round-bottom flask equipped with a magnetic stir bar.
-
Addition of Base: Add the base to the solution. The choice of base will depend on the solvent system. For an organic solvent like DCM or THF, an organic base like triethylamine is suitable. For a biphasic system, an inorganic base like sodium bicarbonate or sodium hydroxide would be used.
-
Addition of Boc₂O: To the stirring solution, add di-tert-butyl dicarbonate (typically 1.0 to 1.2 equivalents) either as a solid or dissolved in a small amount of the reaction solvent. The addition can be done at room temperature or at 0 °C to control any potential exotherm.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the starting amine.
-
Workup:
-
Once the reaction is complete, if an organic solvent was used, wash the reaction mixture sequentially with water and brine.
-
If a biphasic system was used, separate the organic layer and wash it with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent.
-
-
Purification:
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure this compound.
-
-
Characterization: Confirm the identity and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Mandatory Visualizations
Logical Workflow for Synthesis
The following diagram illustrates the general logical workflow for the synthesis and purification of this compound from its amine precursor.
Caption: General synthesis and purification workflow.
Signaling Pathways and Biological Activity
There is currently no publicly available information detailing the specific biological activity of this compound or its involvement in any signaling pathways. The presence of the Boc-protected amine and a free aniline group suggests its potential use as a building block or intermediate in the synthesis of more complex molecules with potential therapeutic applications. Further research would be required to elucidate any intrinsic biological effects or to incorporate it into targeted drug discovery programs.
Safety Information
A specific Safety Data Sheet (SDS) for this compound is not widely available. However, based on the safety information for structurally related carbamates, it is prudent to handle this compound with care. Potential hazards may include:
-
Skin irritation and the possibility of causing an allergic skin reaction.
-
Serious eye irritation or damage.
-
Harmful if swallowed.
Standard laboratory safety precautions should be followed, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.
In-Depth Technical Guide: tert-Butyl (1-(4-aminophenyl)cyclobutyl)carbamate (CAS No. 1259224-00-4)
For Researchers, Scientists, and Drug Development Professionals
Introduction
tert-Butyl (1-(4-aminophenyl)cyclobutyl)carbamate is a chemical compound identified by the CAS number 1259224-00-4. Structurally, it features a cyclobutane ring substituted with a Boc-protected amine and a 4-aminophenyl group. This molecule is primarily categorized as a pharmaceutical intermediate, suggesting its role as a building block in the synthesis of more complex, biologically active molecules.[1][2] While its specific applications in drug discovery are not extensively documented in publicly available literature, its structure suggests potential utility in the development of novel therapeutics. The presence of a primary aromatic amine and a protected secondary amine provides versatile handles for further chemical modifications.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in Table 1. This data is compiled from various chemical supplier databases.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 1259224-00-4 | [1][2] |
| Molecular Formula | C₁₅H₂₂N₂O₂ | [2] |
| Molecular Weight | 262.35 g/mol | [2] |
| IUPAC Name | tert-butyl N-[1-(4-aminophenyl)cyclobutyl]carbamate | N/A |
| SMILES | CC(C)(C)OC(=O)NC1(CCC1)C2=CC=C(C=C2)N | [2] |
| Appearance | Solid (form may vary) | Supplier Data |
| Purity | Typically ≥97% | [1] |
| Storage | Keep in dark place, inert atmosphere, 2-8 °C | [2] |
Synthesis and Experimental Protocols
A general workflow for such a synthesis is depicted below.
Caption: Hypothetical synthesis workflow for the target compound.
General Boc Protection Protocol (Illustrative Example):
The protection of an amino group with di-tert-butyl dicarbonate (Boc₂O) is a standard procedure in organic synthesis. A general protocol would involve:
-
Dissolving the amine-containing starting material in a suitable solvent (e.g., dichloromethane, tetrahydrofuran).
-
Adding a base (e.g., triethylamine, diisopropylethylamine) to scavenge the acid byproduct.
-
Adding di-tert-butyl dicarbonate (Boc₂O) portion-wise at room temperature or 0 °C.
-
Stirring the reaction mixture until completion, as monitored by thin-layer chromatography (TLC).
-
Performing an aqueous work-up to remove the base and other water-soluble impurities.
-
Purifying the product by column chromatography on silica gel.
Applications in Drug Development
While often listed as a "pharmaceutical intermediate," specific examples of the application of this compound in the synthesis of named drug candidates are not found in the surveyed scientific literature and patent databases. The initial suggestion of its use as an intermediate for an AKT inhibitor could not be substantiated with publicly available information.
The aniline moiety in drug-like molecules can sometimes be associated with metabolic instability or toxicity.[3] Therefore, molecules like the one are valuable tools for medicinal chemists to explore structure-activity relationships by modifying the aniline group or replacing it altogether.
Logical Relationships in Medicinal Chemistry
The utility of this compound in a medicinal chemistry program can be visualized as a branching point for generating a library of diverse compounds for biological screening.
Caption: Potential derivatization pathways for lead optimization.
Conclusion
This compound is a readily available chemical intermediate with potential applications in pharmaceutical research and development. Its bifunctional nature, possessing both a reactive aniline and a protected amine, makes it a versatile building block for creating diverse molecular architectures. However, a comprehensive understanding of its "core" application is limited by the lack of published data on its specific use in the synthesis of biologically active compounds and its role in any defined signaling pathways. Further research and publication in this area would be necessary to fully elucidate its potential in drug discovery.
References
An In-depth Technical Guide to tert-Butyl (1-(4-aminophenyl)cyclobutyl)carbamate: Molecular Structure, Synthesis, and Characterization
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of tert-butyl (1-(4-aminophenyl)cyclobutyl)carbamate, a molecule of interest in medicinal chemistry due to its structural motifs—a cyclobutane ring and a Boc-protected amine—which are prevalent in modern drug discovery. This document details the molecular structure, physicochemical properties, a proposed synthetic pathway with detailed experimental protocols, and expected analytical characterization. The guide is intended to serve as a valuable resource for researchers and scientists engaged in the design and synthesis of novel therapeutic agents.
Introduction
The quest for novel bioactive molecules is a cornerstone of drug discovery and development. Small molecules incorporating strained ring systems, such as cyclobutanes, have garnered significant attention for their ability to introduce unique three-dimensional conformations and metabolic stability into drug candidates. The cyclobutane moiety can act as a bioisosteric replacement for other groups, potentially improving a compound's pharmacokinetic profile and target engagement. Furthermore, the use of protecting groups like the tert-butoxycarbonyl (Boc) group is fundamental in multi-step organic synthesis, enabling the selective modification of complex molecules.
This guide focuses on this compound, a compound that combines these key structural features. The presence of a primary aromatic amine, a Boc-protected amine, and a cyclobutane core makes it a versatile building block for the synthesis of a diverse range of more complex molecules with potential therapeutic applications.
Molecular Structure and Properties
The molecular structure of this compound is characterized by a central cyclobutane ring substituted with a 4-aminophenyl group and a tert-butoxycarbonylamino group at the same carbon atom.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 1259224-00-4 | [Commercial Suppliers] |
| Molecular Formula | C₁₅H₂₂N₂O₂ | [Calculated] |
| Molecular Weight | 262.35 g/mol | [Calculated] |
| Appearance | Expected to be a solid | [Inference] |
| Solubility | Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and methanol. | [Inference] |
Proposed Synthesis
The proposed synthetic workflow involves two key transformations:
-
Reduction of the Aromatic Nitro Group: The nitro group of the precursor is reduced to a primary amine.
-
Boc Protection of the Cyclobutylamine (if starting from 1-(4-aminophenyl)cyclobutanamine): This section will detail a hypothetical Boc protection step for completeness, should the synthesis start from the corresponding unprotected diamine. However, the primary proposed route starts with the nitro-precursor that already contains the Boc-protected cyclobutylamine.
Experimental Protocol: Reduction of tert-Butyl (1-(4-nitrophenyl)cyclobutyl)carbamate
This protocol is based on standard procedures for the reduction of aromatic nitro compounds using tin(II) chloride.[1][2][3]
Materials:
-
tert-Butyl (1-(4-nitrophenyl)cyclobutyl)carbamate
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Ethanol (EtOH)
-
Concentrated Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Ethyl Acetate (EtOAc)
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of tert-butyl (1-(4-nitrophenyl)cyclobutyl)carbamate (1.0 eq) in ethanol in a round-bottom flask, add tin(II) chloride dihydrate (4-5 eq).
-
Heat the mixture to reflux and slowly add concentrated hydrochloric acid (a few drops) to initiate the reaction.
-
Continue refluxing for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion of the reaction, cool the mixture to room temperature and concentrate it under reduced pressure to remove the ethanol.
-
Dilute the residue with water and basify carefully with a saturated solution of sodium bicarbonate until the pH is ~8.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel to obtain pure this compound.
Experimental Protocol: Boc Protection of 1-(4-aminophenyl)cyclobutanamine
This is a general procedure for the Boc protection of a primary amine using di-tert-butyl dicarbonate (Boc₂O).[4][5][6][7]
Materials:
-
1-(4-aminophenyl)cyclobutanamine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (TEA) or another suitable base
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated Ammonium Chloride Solution (NH₄Cl)
-
Water
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve 1-(4-aminophenyl)cyclobutanamine (1.0 eq) and triethylamine (1.1-1.5 eq) in dichloromethane in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add di-tert-butyl dicarbonate (1.1 eq) portion-wise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor the reaction by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with water and brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to afford the desired product.
Analytical Characterization (Expected)
While specific spectral data for this compound is not publicly available, we can predict the expected spectroscopic features based on its structure and by comparison with the closely related analog, tert-butyl (4-aminophenyl)carbamate.[8][9]
Table 2: Predicted Spectroscopic Data
| Technique | Expected Features |
| ¹H NMR | Aromatic Protons: Two doublets in the aromatic region (approx. δ 6.5-7.5 ppm), corresponding to the AA'BB' system of the 1,4-disubstituted benzene ring. Cyclobutane Protons: Complex multiplets in the aliphatic region (approx. δ 1.5-2.5 ppm). NH₂ Protons: A broad singlet (approx. δ 3.5-4.5 ppm), exchangeable with D₂O. NH (Boc) Proton: A singlet (approx. δ 4.5-5.5 ppm). tert-Butyl Protons: A sharp singlet at approx. δ 1.4-1.5 ppm, integrating to 9H. |
| ¹³C NMR | Aromatic Carbons: Four signals in the aromatic region (approx. δ 115-150 ppm). Cyclobutane Carbons: Signals in the aliphatic region (approx. δ 20-60 ppm), including a quaternary carbon. Boc Carbonyl Carbon: A signal around δ 155 ppm. Boc Quaternary Carbon: A signal around δ 80 ppm. Boc Methyl Carbons: A signal around δ 28 ppm. |
| FTIR (cm⁻¹) | N-H Stretching (Amine): Two bands around 3300-3500 cm⁻¹. N-H Stretching (Carbamate): A band around 3300-3400 cm⁻¹. C-H Stretching (Aliphatic): Bands just below 3000 cm⁻¹. C=O Stretching (Carbamate): A strong band around 1680-1710 cm⁻¹. N-H Bending (Amine): A band around 1600-1650 cm⁻¹. C-N Stretching: Bands in the fingerprint region. |
| Mass Spec (ESI+) | [M+H]⁺: Expected at m/z 263.18. [M+Na]⁺: Expected at m/z 285.16. Fragmentation: Loss of the Boc group ([M-100]⁺) or the tert-butyl group ([M-56]⁺) would be characteristic fragmentation pathways. |
Biological and Medicinal Chemistry Context
The structural components of this compound suggest its potential as a valuable scaffold in drug discovery.
-
Cyclobutane Ring: This rigid, three-dimensional motif can be used to orient substituents in specific vectors, which can be crucial for optimizing interactions with biological targets. Its incorporation can also enhance metabolic stability compared to more flexible alkyl chains.
-
4-Aminophenyl Group: The aniline moiety is a common feature in many approved drugs and serves as a versatile handle for further chemical modifications, such as amide bond formation, sulfonylation, or diazotization, allowing for the generation of large and diverse chemical libraries.
-
Boc-Protected Amine: The presence of the Boc group on the cyclobutylamine allows for orthogonal chemical strategies, where the aromatic amine can be selectively functionalized while the aliphatic amine remains protected. Subsequent deprotection under acidic conditions reveals a primary amine that can be further elaborated.
Molecules containing the aminophenylcyclobutane core could be explored for their potential activity in various therapeutic areas, including as enzyme inhibitors, receptor modulators, or as components of larger, more complex bioactive molecules.
Conclusion
This technical guide has provided a detailed overview of this compound, including its molecular properties and a proposed synthetic route with detailed experimental protocols. While specific experimental data for this compound is not widely published, the information presented herein, based on established chemical principles and data from closely related analogs, offers a solid foundation for its synthesis and characterization. The unique combination of a cyclobutane scaffold and versatile functional groups makes this molecule and its derivatives promising candidates for further exploration in medicinal chemistry and drug discovery programs.
References
- 1. Reduction of aromatic nitro compounds using Sn and HCl gives: - askIITians [askiitians.com]
- 2. Nitro Reduction - SnCl2 [commonorganicchemistry.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. PROTECTION OF AMINE: di-tert-butyl dicarbonate [Boc anhydride (Boc)2O]: Boc protection – My chemistry blog [mychemblog.com]
- 6. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]
- 8. tert-Butyl (4-aminophenyl)carbamate | C11H16N2O2 | CID 688611 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. rsc.org [rsc.org]
An In-depth Technical Guide to the Synthesis Precursors of tert-Butyl (1-(4-aminophenyl)cyclobutyl)carbamate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis precursors and experimental methodologies for the preparation of tert-Butyl (1-(4-aminophenyl)cyclobutyl)carbamate, a valuable building block in medicinal chemistry and drug development. This document details the synthetic pathway, experimental protocols, and quantitative data to facilitate its efficient and reproducible synthesis in a laboratory setting.
Synthetic Pathway Overview
The synthesis of this compound is a multi-step process that begins with commercially available starting materials. The overall synthetic strategy involves three key transformations:
-
Cyclobutane Ring Formation: The synthesis commences with the construction of the cyclobutane ring. This is achieved through the alkylation of 4-nitrophenylacetonitrile with 1,3-dibromopropane under phase-transfer catalysis conditions to yield 1-(4-nitrophenyl)cyclobutanecarbonitrile.
-
Simultaneous Reduction: The nitro and nitrile functional groups of 1-(4-nitrophenyl)cyclobutanecarbonitrile are then concurrently reduced to their respective primary amines. Catalytic hydrogenation using Raney Nickel is an effective method for this transformation, affording the key intermediate, 1-(4-aminophenyl)cyclobutan-1-amine.
-
Selective Boc Protection: The final step involves the regioselective protection of the exocyclic primary amine of 1-(4-aminophenyl)cyclobutan-1-amine with a tert-butyloxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc₂O). This selective protection is crucial for obtaining the desired product.
The overall synthetic pathway is depicted in the following diagram:
Caption: Overall synthetic pathway for this compound.
Precursors and Intermediates
The key precursors and intermediates in the synthesis are detailed below.
| Compound Name | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Role |
| 4-Nitrophenylacetonitrile | C₈H₆N₂O₂ | 162.15 | Starting Material | |
| 1,3-Dibromopropane | C₃H₆Br₂ | 201.89 | Reagent | |
| 1-(4-Nitrophenyl)cyclobutanecarbonitrile | C₁₁H₁₀N₂O₂ | 202.21 | Intermediate | |
| 1-(4-Aminophenyl)cyclobutan-1-amine | C₁₀H₁₄N₂ | 162.23 | Intermediate | |
| Di-tert-butyl dicarbonate (Boc₂O) | C₁₀H₁₈O₅ | 218.25 | Reagent | |
| This compound | C₁₅H₂₂N₂O₂ | 262.35 | Final Product |
Experimental Protocols
Detailed experimental protocols for each synthetic step are provided below.
Step 1: Synthesis of 1-(4-Nitrophenyl)cyclobutanecarbonitrile
This step involves the cycloalkylation of 4-nitrophenylacetonitrile with 1,3-dibromopropane using a phase-transfer catalyst.[1][2] Phase-transfer catalysis is employed to facilitate the reaction between the water-soluble base and the organic-soluble reactants.[3][4][5]
Reaction Scheme:
Caption: Synthesis of 1-(4-Nitrophenyl)cyclobutanecarbonitrile.
Materials:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles |
| 4-Nitrophenylacetonitrile | 162.15 | 16.2 g | 0.10 |
| 1,3-Dibromopropane | 201.89 | 22.2 g | 0.11 |
| Sodium Hydroxide | 40.00 | 16.0 g | 0.40 |
| Benzyltriethylammonium chloride | 227.77 | 2.28 g | 0.01 |
| Toluene | - | 200 mL | - |
| Water | - | 100 mL | - |
Procedure:
-
To a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, add 4-nitrophenylacetonitrile (16.2 g, 0.10 mol), toluene (200 mL), and benzyltriethylammonium chloride (2.28 g, 0.01 mol).
-
In a separate beaker, dissolve sodium hydroxide (16.0 g, 0.40 mol) in water (100 mL) and add this aqueous solution to the dropping funnel.
-
Commence vigorous stirring of the organic mixture and add the sodium hydroxide solution dropwise over 30 minutes.
-
After the addition is complete, add 1,3-dibromopropane (22.2 g, 0.11 mol) to the reaction mixture.
-
Heat the mixture to reflux (approximately 85-90 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature. Separate the organic layer and wash it with water (2 x 100 mL) and brine (100 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 1-(4-nitrophenyl)cyclobutanecarbonitrile as a solid.
Expected Yield: 70-80%
Step 2: Synthesis of 1-(4-Aminophenyl)cyclobutan-1-amine
This step involves the simultaneous reduction of both the nitro and nitrile groups of 1-(4-nitrophenyl)cyclobutanecarbonitrile using catalytic hydrogenation with Raney Nickel.[6] This method is efficient for the conversion of both functional groups to primary amines in a single step.[7][8]
Reaction Scheme:
Caption: Synthesis of 1-(4-Aminophenyl)cyclobutan-1-amine.
Materials:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles |
| 1-(4-Nitrophenyl)cyclobutanecarbonitrile | 202.21 | 20.2 g | 0.10 |
| Raney® Nickel (50% slurry in water) | - | ~10 g | - |
| Methanol | - | 250 mL | - |
| Hydrogen gas | 2.02 | - | High pressure |
Procedure:
-
Carefully wash the Raney® Nickel slurry (~10 g) with deionized water (3 x 50 mL) and then with methanol (3 x 50 mL) by decantation.
-
In a Parr hydrogenation apparatus, add the washed Raney® Nickel to a solution of 1-(4-nitrophenyl)cyclobutanecarbonitrile (20.2 g, 0.10 mol) in methanol (250 mL).
-
Seal the apparatus, purge with nitrogen gas, and then pressurize with hydrogen gas to 50 psi.
-
Stir the reaction mixture vigorously at room temperature. The reaction is typically complete within 4-8 hours. Monitor the hydrogen uptake to determine the reaction endpoint.
-
Upon completion, carefully vent the hydrogen gas and purge the apparatus with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the Raney® Nickel catalyst. Wash the Celite® pad with methanol (2 x 50 mL).
-
Combine the filtrates and concentrate under reduced pressure to yield 1-(4-aminophenyl)cyclobutan-1-amine as an oil or low-melting solid. The crude product is often of sufficient purity for the next step.
Expected Yield: >90%
Step 3: Synthesis of this compound
This final step is the selective mono-Boc protection of the exocyclic primary amine of 1-(4-aminophenyl)cyclobutan-1-amine. A common and effective method involves the in-situ formation of the mono-hydrochloride salt of the diamine to differentiate the two amino groups, followed by reaction with di-tert-butyl dicarbonate.[9][10][11][12]
Reaction Scheme:
Caption: Synthesis of this compound.
Materials:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles |
| 1-(4-Aminophenyl)cyclobutan-1-amine | 162.23 | 16.2 g | 0.10 |
| 4 M HCl in 1,4-Dioxane | - | 25 mL | 0.10 |
| Di-tert-butyl dicarbonate (Boc₂O) | 218.25 | 21.8 g | 0.10 |
| Triethylamine (Et₃N) | 101.19 | 14 mL | 0.10 |
| Tetrahydrofuran (THF), anhydrous | - | 200 mL | - |
Procedure:
-
Dissolve 1-(4-aminophenyl)cyclobutan-1-amine (16.2 g, 0.10 mol) in anhydrous tetrahydrofuran (THF) (150 mL) in a 500 mL round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add 4 M HCl in 1,4-dioxane (25 mL, 0.10 mol) dropwise with stirring. A precipitate of the mono-hydrochloride salt may form. Stir the mixture at 0 °C for 30 minutes.
-
To this suspension, add triethylamine (14 mL, 0.10 mol) to neutralize the hydrochloride salt.
-
In a separate flask, dissolve di-tert-butyl dicarbonate (21.8 g, 0.10 mol) in anhydrous THF (50 mL).
-
Add the Boc₂O solution dropwise to the reaction mixture at 0 °C over 30 minutes.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC.
-
After completion, quench the reaction by adding water (100 mL).
-
Extract the product with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, wash with brine (100 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain this compound as a solid.
Expected Yield: 60-75%
Conclusion
This technical guide provides a detailed and practical framework for the synthesis of this compound. By following the outlined experimental protocols, researchers and drug development professionals can reliably produce this key synthetic intermediate. The described three-step sequence, involving cyclobutane formation, simultaneous reduction, and selective Boc protection, offers an efficient route from readily available starting materials. The provided quantitative data and procedural details are intended to support the successful implementation of this synthesis in a laboratory setting.
References
- 1. crdeepjournal.org [crdeepjournal.org]
- 2. researchgate.net [researchgate.net]
- 3. biomedres.us [biomedres.us]
- 4. phasetransfer.com [phasetransfer.com]
- 5. phasetransfer.com [phasetransfer.com]
- 6. Raney Nickel CTH Reduction of Nitro/Nitrile Groups , Hive Methods Discourse [chemistry.mdma.ch]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. A highly effective Ag–RANEY® nickel hybrid catalyst for reduction of nitrofurazone and aromatic nitro compounds in aqueous solution - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. General Method for Selective Mono-Boc Protection of Diamines and Thereof [scielo.org.mx]
- 12. researchgate.net [researchgate.net]
Navigating the Synthesis and Characterization of tert-Butyl (1-(4-aminophenyl)cyclobutyl)carbamate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
tert-Butyl (1-(4-aminophenyl)cyclobutyl)carbamate, a key building block in medicinal chemistry and drug discovery, presents a unique combination of a protected aniline and a cyclobutane moiety. Its structural features make it a valuable intermediate for the synthesis of a variety of pharmacologically active compounds. This technical guide provides a comprehensive overview of the purity and characterization of this compound, offering detailed (when publicly available) experimental protocols and data interpretation.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below.
| Property | Value |
| CAS Number | 1259224-00-4 |
| Molecular Formula | C₁₅H₂₂N₂O₂ |
| Molecular Weight | 262.35 g/mol |
| Appearance | Off-white to white solid (presumed) |
| Solubility | Soluble in common organic solvents |
| Storage Conditions | 2-8°C, under inert atmosphere |
Purity and Characterization: Experimental Protocols
Precise characterization and purity assessment are critical for ensuring the quality and reliability of this compound in downstream applications. The following sections detail the standard analytical techniques employed for this purpose. While specific experimental data for this exact compound is not widely published, the protocols described are based on standard methodologies for similar structures.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for assessing the purity of organic compounds. A typical reverse-phase HPLC method for this compound would involve the following:
Protocol:
-
Instrument: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength determined by the compound's UV-Vis spectrum (typically around 254 nm).
-
Injection Volume: 10 µL.
-
Sample Preparation: A solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.
Data Interpretation: The purity is determined by the area percentage of the main peak in the chromatogram.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the molecular structure of the compound, confirming its identity and providing insights into its purity.
Protocol:
-
Instrument: A 400 MHz or higher NMR spectrometer.
-
Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of the deuterated solvent.
-
Experiments:
-
¹H NMR: To identify the chemical environment of the hydrogen atoms.
-
¹³C NMR: To identify the chemical environment of the carbon atoms.
-
2D NMR (COSY, HSQC, HMBC): To establish connectivity between atoms and aid in signal assignment.
-
Expected ¹H NMR Spectral Features (Predicted):
-
Aromatic Protons: Signals in the aromatic region (δ 6.5-7.5 ppm) corresponding to the protons on the aminophenyl group.
-
Cyclobutane Protons: A complex multiplet in the aliphatic region (δ 1.5-2.5 ppm).
-
tert-Butyl Protons: A characteristic singlet at approximately δ 1.4 ppm.
-
Amine and Carbamate Protons: Broad singlets that may be exchangeable with D₂O.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the compound and to gain information about its fragmentation pattern, further confirming its identity.
Protocol:
-
Instrument: A mass spectrometer, often coupled with a liquid chromatograph (LC-MS).
-
Ionization Source: Electrospray ionization (ESI) is commonly used for this type of molecule.
-
Analysis Mode: Positive ion mode is typically used to observe the protonated molecule [M+H]⁺.
-
Sample Preparation: The sample is introduced via direct infusion or through an LC system, typically dissolved in a mixture of water and an organic solvent (e.g., acetonitrile or methanol) with a small amount of acid (e.g., formic acid).
Expected Result: The mass spectrum should show a prominent peak corresponding to the protonated molecule [C₁₅H₂₂N₂O₂ + H]⁺ at m/z 263.17.
Experimental and Analytical Workflow
The following diagram illustrates a typical workflow for the synthesis, purification, and characterization of this compound.
Caption: Workflow for Synthesis, Purification, and Characterization.
Logical Relationship of Analytical Techniques
The different analytical techniques provide complementary information to ensure the identity and purity of the compound.
Caption: Interrelation of Analytical Methods for Compound Validation.
The rigorous characterization of this compound through a combination of HPLC, NMR, and MS is essential for its effective use in research and development. While detailed, publicly available experimental data for this specific molecule is limited, the application of standard, well-established analytical protocols allows for its reliable purity assessment and structural confirmation. This guide provides a framework for researchers to approach the analysis of this important chemical intermediate.
A Technical Guide to the Solubility of tert-Butyl (1-(4-aminophenyl)cyclobutyl)carbamate in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of tert-Butyl (1-(4-aminophenyl)cyclobutyl)carbamate (CAS No. 1259224-00-4). Acknowledging the current absence of publicly available quantitative solubility data for this compound, this document serves as a foundational resource, offering detailed experimental protocols for determining its solubility and a framework for data presentation. The guide is intended to support researchers in drug discovery, medicinal chemistry, and process development in effectively utilizing this compound.
Introduction to this compound
This compound is a bifunctional organic molecule containing a primary aromatic amine, a cyclobutyl moiety, and a tert-butoxycarbonyl (Boc) protected amine. The presence of both a hydrogen bond donor (the primary amine) and a bulky, lipophilic Boc-protecting group suggests a nuanced solubility profile. The carbamate group itself is a common structural motif in medicinal chemistry, often used to improve chemical stability and cell permeability.[1][2] Understanding the solubility of this compound in various organic solvents is critical for its application in chemical synthesis, purification, formulation, and various stages of drug development.
Compound Structure:
-
IUPAC Name: tert-butyl N-[1-(4-aminophenyl)cyclobutyl]carbamate
-
CAS Number: 1259224-00-4
-
Molecular Formula: C₁₅H₂₂N₂O₂
-
Molecular Weight: 262.35 g/mol
The solubility of this compound will be dictated by the interplay between its polar amine group, which favors polar solvents, and its nonpolar cyclobutyl and tert-butyl groups, which favor nonpolar solvents.
Quantitative Solubility Data
As of the date of this publication, specific quantitative solubility data for this compound in a range of organic solvents is not extensively documented in publicly available literature. The following table is provided as a template for researchers to systematically record experimentally determined solubility data. It is recommended to perform these measurements at a standardized temperature (e.g., 25 °C) for consistent comparisons.
| Solvent | Chemical Formula | Polarity Index | Solubility at 25°C (mg/mL) | Notes / Observations |
| Nonpolar Solvents | ||||
| Hexane | C₆H₁₄ | 0.1 | To be determined | Expected to be a poor solvent. |
| Toluene | C₇H₈ | 2.4 | To be determined | |
| Polar Aprotic Solvents | ||||
| Dichloromethane (DCM) | CH₂Cl₂ | 3.1 | To be determined | Expected to be a good solvent. |
| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 4.4 | To be determined | |
| Tetrahydrofuran (THF) | C₄H₈O | 4.0 | To be determined | |
| Acetonitrile (ACN) | C₂H₃N | 5.8 | To be determined | |
| Dimethylformamide (DMF) | C₃H₇NO | 6.4 | To be determined | |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 7.2 | To be determined | Expected to be a good solvent. |
| Polar Protic Solvents | ||||
| Methanol (MeOH) | CH₃OH | 5.1 | To be determined | |
| Ethanol (EtOH) | C₂H₅OH | 4.3 | To be determined | |
| Isopropanol (IPA) | C₃H₈O | 3.9 | To be determined | |
| Water | H₂O | 10.2 | To be determined | Expected to have low solubility. |
Experimental Protocols for Solubility Determination
The following protocols provide standardized methods for determining the solubility of this compound.
Qualitative Solubility Assessment
This rapid method helps to classify the compound's solubility in various solvents.
Materials:
-
This compound
-
A selection of organic solvents (see table above)
-
Small test tubes or vials (e.g., 1.5 mL)
-
Vortex mixer
-
Pipettes
Procedure:
-
Place a small, accurately weighed amount (e.g., 1-5 mg) of the compound into a test tube.
-
Add a measured volume of the selected solvent (e.g., 0.5 mL) to the test tube.
-
Vigorously shake or vortex the mixture for 60 seconds.
-
Allow the mixture to stand for at least 5 minutes and observe.
-
Record the observation as:
-
Soluble: The solid completely dissolves, leaving a clear solution.
-
Partially Soluble: Some of the solid dissolves, but undissolved particles remain.
-
Insoluble: The solid does not appear to dissolve.
-
Quantitative Solubility Determination (Shake-Flask Method)
The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound.
Materials:
-
This compound
-
Selected organic solvent
-
Scintillation vials or other sealable glass containers
-
Orbital shaker or rotator with temperature control
-
Analytical balance
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer
Procedure:
-
Add an excess amount of the compound to a vial, ensuring that a significant amount of solid will remain undissolved.
-
Accurately pipette a known volume of the solvent into the vial.
-
Seal the vial and place it in a temperature-controlled shaker (e.g., 25 °C).
-
Agitate the mixture for a sufficient time to reach equilibrium (typically 24-48 hours).
-
After equilibration, cease agitation and allow the undissolved solid to settle.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid.
-
Prepare a series of dilutions of the filtered saturated solution.
-
Analyze the concentration of the compound in the diluted solutions using a pre-validated analytical method (e.g., HPLC or UV-Vis spectroscopy) against a standard curve.
-
Calculate the solubility in mg/mL or other appropriate units.
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the systematic determination of solubility for a novel compound like this compound.
Caption: Workflow for Solubility Determination.
Conclusion
While quantitative solubility data for this compound is not yet widely reported, this guide provides the necessary theoretical background and detailed experimental protocols for its determination. The structural features of the molecule suggest moderate to good solubility in polar aprotic solvents like DCM, THF, and DMSO, and lower solubility in nonpolar solvents such as hexane. By following the standardized methods outlined herein, researchers can generate reliable and reproducible solubility data, facilitating the effective use of this compound in their research and development endeavors.
References
The Cyclobutane Scaffold: A Cornerstone of Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of contemporary drug discovery, the pursuit of novel molecular architectures that confer advantageous physicochemical and pharmacological properties is relentless. Among the myriad of structural motifs available to medicinal chemists, small, strained carbocycles have emerged as powerful tools for sculpting the properties of therapeutic agents. The cyclobutane ring, a four-membered carbocycle, has garnered increasing attention for its unique conformational and stereochemical attributes.[1][2] This in-depth technical guide explores the multifaceted role of the cyclobutane scaffold in medicinal chemistry, providing a comprehensive overview of its properties, synthesis, and strategic application in the design of innovative therapeutics. The guide will delve into the unique structural features of cyclobutane, its impact on crucial drug-like properties, and its successful incorporation into several marketed drugs.
Physicochemical Properties of the Cyclobutane Scaffold
The distinct characteristics of the cyclobutane ring stem from its inherent ring strain and puckered conformation.[3] These features differentiate it from more common cyclic and aromatic moieties, offering unique opportunities in drug design.
The cyclobutane ring is the second most strained saturated monocarbocycle after cyclopropane.[2] Unlike the planar and highly strained cyclopropane, or the flexible and largely strain-free cyclohexane, cyclobutane adopts a puckered or "butterfly" conformation to alleviate some of the torsional strain that would be present in a planar structure.[4] This puckering results in a unique three-dimensional geometry that can be exploited to orient substituents in specific spatial arrangements, influencing how a molecule interacts with its biological target.
| Property | Cyclopropane | Cyclobutane | Cyclopentane | Cyclohexane |
| Ring Strain (kcal/mol) | ~27.5 | ~26.4 | ~6.2 | ~0 |
| C-C Bond Length (Å) | ~1.51 | ~1.55 | ~1.54 | ~1.54 |
| C-C-C Bond Angle (°) | 60 | ~88 (puckered) | ~104 (envelope) | ~111 (chair) |
| Puckering Amplitude (Å) | 0 | ~0.3 | ~0.4 | ~0.6 |
Table 1: Comparison of Physicochemical Properties of Common Cycloalkanes.[4][5]
The Role of Cyclobutane Scaffolds in Drug Design
The incorporation of a cyclobutane motif into a drug candidate can profoundly influence its pharmacokinetic and pharmacodynamic profile. Medicinal chemists leverage these effects to optimize lead compounds and design novel therapeutics.
Conformational Restriction and Pre-organization
One of the most significant advantages of the cyclobutane scaffold is its ability to impart conformational rigidity.[1] By locking flexible acyclic chains into a more defined geometry, the entropic penalty upon binding to a biological target is reduced, which can lead to enhanced binding affinity and potency.[3] This pre-organization of pharmacophoric groups into a bioactive conformation is a key strategy in rational drug design.
Metabolic Stability
The cyclobutane ring is generally more resistant to metabolic degradation compared to linear alkyl chains or other cyclic systems that may present metabolically labile sites.[2] By replacing a metabolically vulnerable group with a cyclobutane moiety, the metabolic stability of a drug candidate can be significantly improved, leading to a longer half-life and improved pharmacokinetic profile. For instance, in some cases, the replacement of a tert-butyl group with a 1-trifluoromethyl-cyclobutyl group has been shown to enhance resistance to metabolic clearance.[6]
Bioisosteric Replacement
The cyclobutane scaffold can serve as a bioisostere for other chemical groups, most notably the phenyl ring and gem-dimethyl groups. This substitution can improve physicochemical properties such as solubility and metabolic stability while maintaining or improving biological activity.[7] The three-dimensional nature of the cyclobutane ring provides a better spatial mimic of a phenyl ring compared to other cycloalkanes in certain contexts.
| Compound Series | Original Moiety | Cyclobutane Analog | Impact on Property | Reference |
| Antihistamine (Buclizine analog) | tert-Butyl | CF3-Cyclobutane | Retained activity (IC50: 102 µM) vs. inactive cyclopropane analog | [8] |
| Antifungal (Butenafine analog) | tert-Butyl | CF3-Cyclobutane | Increased metabolic stability (CLint: 21 vs 30 mg min⁻¹ µL⁻¹) | [6] |
| MCHR1 Inhibitor | gem-Dimethyl | Spiro-cyclobutane | Improved metabolic stability | [2] |
Table 2: Examples of Cyclobutane Scaffolds Enhancing Drug-like Properties.
Case Studies of Cyclobutane-Containing Drugs
The successful application of cyclobutane scaffolds in medicinal chemistry is exemplified by several FDA-approved drugs.
Apalutamide (Erleada®)
Apalutamide is a non-steroidal antiandrogen used in the treatment of prostate cancer.[9] It features a spirocyclic cyclobutane moiety.
Signaling Pathway: Apalutamide functions by inhibiting the androgen receptor (AR) signaling pathway.[10] It binds to the ligand-binding domain of the AR, preventing AR nuclear translocation, DNA binding, and subsequent transcription of androgen-responsive genes that are critical for prostate cancer cell proliferation and survival.[11][12]
Boceprevir (Victrelis®)
Boceprevir is a protease inhibitor used to treat hepatitis C.[13] It contains a cyclobutylmethyl group.
Signaling Pathway: Boceprevir is a covalent, reversible inhibitor of the hepatitis C virus (HCV) NS3/4A serine protease.[14] This enzyme is essential for cleaving the HCV polyprotein into mature viral proteins required for viral replication. By blocking this cleavage, boceprevir halts the viral life cycle.[15]
Ivosidenib (Tibsovo®)
Ivosidenib is a targeted therapy for acute myeloid leukemia (AML) with a specific mutation in the isocitrate dehydrogenase 1 (IDH1) enzyme.[16] The molecule features a difluorocyclobutyl group.
Signaling Pathway: Ivosidenib is a potent and selective inhibitor of the mutant IDH1 (mIDH1) enzyme.[17] The mIDH1 enzyme neomorphically converts α-ketoglutarate (α-KG) to the oncometabolite 2-hydroxyglutarate (2-HG).[16] High levels of 2-HG disrupt epigenetic regulation and cellular differentiation, contributing to oncogenesis.[18] Ivosidenib lowers 2-HG levels, thereby promoting the differentiation of leukemic cells.[19]
Experimental Protocols
Synthesis of Cyclobutane Scaffolds: [2+2] Photocycloaddition
A common and powerful method for constructing cyclobutane rings is the [2+2] photocycloaddition of two olefins.
Objective: To synthesize a cyclobutane ring from two alkene starting materials.
General Protocol:
-
Reactant Preparation: Dissolve the alkene substrate(s) in a suitable solvent (e.g., acetone, acetonitrile, or benzene) in a quartz reaction vessel. The concentration is typically in the range of 0.1-1.0 M. If a triplet sensitizer (e.g., benzophenone or acetone) is required, it is added at this stage.
-
Degassing: Degas the solution by bubbling with an inert gas (e.g., nitrogen or argon) for 15-30 minutes to remove oxygen, which can quench the excited state of the reactants.
-
Irradiation: Irradiate the solution with a UV lamp (typically a medium-pressure mercury lamp) at a suitable wavelength (e.g., 254 nm or 300 nm). The reaction is monitored by TLC or GC-MS.
-
Work-up: Upon completion, remove the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired cyclobutane product.
In Vitro Assay: Microsomal Stability Assay
Objective: To determine the metabolic stability of a cyclobutane-containing compound in the presence of liver microsomes.
Methodology:
-
Reagent Preparation: Prepare a stock solution of the test compound (e.g., 10 mM in DMSO). Prepare a reaction mixture containing liver microsomes (e.g., human or rat) and a NADPH-regenerating system in a suitable buffer (e.g., phosphate buffer, pH 7.4).
-
Incubation: Pre-warm the reaction mixture to 37°C. Initiate the reaction by adding the test compound to the reaction mixture (final concentration typically 1 µM).
-
Time Points: At various time points (e.g., 0, 5, 15, 30, and 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Sample Preparation: Centrifuge the quenched samples to precipitate the proteins.
-
LC-MS/MS Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining concentration of the parent compound at each time point.
-
Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound against time. The slope of the linear regression represents the elimination rate constant (k). The in vitro half-life (t½) can be calculated using the formula: t½ = 0.693 / k.
Conclusion
The cyclobutane scaffold has firmly established its place as a valuable and versatile building block in modern medicinal chemistry. Its unique conformational properties and inherent stability offer medicinal chemists a powerful tool to address common challenges in drug design, such as improving metabolic stability, enhancing binding affinity through conformational constraint, and accessing novel chemical space through bioisosteric replacement. The successful incorporation of cyclobutane rings into marketed drugs like apalutamide, boceprevir, and ivosidenib is a testament to the significant contributions of this small, yet powerful, carbocycle to the development of new medicines. As synthetic methodologies for accessing functionalized cyclobutanes continue to advance, the prevalence and importance of this scaffold in the next generation of therapeutics are poised to grow even further. This guide provides a foundational understanding for researchers and drug development professionals to strategically employ the cyclobutane motif in their quest for innovative and effective therapies.
References
- 1. Cyclobutanes in Small-Molecule Drug Candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. img01.pharmablock.com [img01.pharmablock.com]
- 4. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. What is Apalutamide_Chemicalbook [chemicalbook.com]
- 10. Apalutamide for the Treatment of Nonmetastatic Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. accessdata.fda.gov [accessdata.fda.gov]
- 12. ERLEADA - Mechanism of Action [jnjmedicalconnect.com]
- 13. Hepatitis C Virus NS3/4A Protease Inhibitors: A Light at the End of the Tunnel - PMC [pmc.ncbi.nlm.nih.gov]
- 14. What is the mechanism of Boceprevir? [synapse.patsnap.com]
- 15. The Discovery and Development of Boceprevir: A Novel, First-generation Inhibitor of the Hepatitis C Virus NS3/4A Serine Protease - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Recent advances of IDH1 mutant inhibitor in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 18. To be Wild or Mutant: Role of Isocitrate Dehydrogenase 1 (IDH1) and 2-Hydroxy Glutarate (2-HG) in Gliomagenesis and Treatment Outcome in Glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Vorasidenib and ivosidenib in IDH1-mutant low-grade glioma: a randomized, perioperative phase 1 trial. [vivo.weill.cornell.edu]
Methodological & Application
Application Notes and Protocols: Synthesis of tert-Butyl (1-(4-aminophenyl)cyclobutyl)carbamate
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed experimental protocol for the synthesis of tert-butyl (1-(4-aminophenyl)cyclobutyl)carbamate, a key intermediate in pharmaceutical research. The synthesis is a two-step process commencing with the protection of the amino group of 1-(4-nitrophenyl)cyclobutanamine with a tert-butoxycarbonyl (Boc) group, followed by the reduction of the nitro group to yield the final product. This protocol is compiled from established chemical synthesis methodologies.
Data Presentation
Table 1: Summary of Key Reaction Components and Product Specifications
| Compound Name | Role | Molecular Formula | Molecular Weight ( g/mol ) | Physical Appearance | Purity |
| 1-(4-nitrophenyl)cyclobutanamine | Starting Material | C₁₀H₁₂N₂O₂ | 192.22 | Yellow solid | >95% |
| Di-tert-butyl dicarbonate (Boc₂O) | Reagent | C₁₀H₁₈O₅ | 218.25 | Colorless liquid | >98% |
| Triethylamine (Et₃N) | Base | C₆H₁₅N | 101.19 | Colorless liquid | >99% |
| Dichloromethane (DCM) | Solvent | CH₂Cl₂ | 84.93 | Colorless liquid | Anhydrous |
| tert-Butyl (1-(4-nitrophenyl)cyclobutyl)carbamate | Intermediate | C₁₅H₂₀N₂O₄ | 292.33 | White solid | >95% |
| Iron(III) chloride (FeCl₃) | Reagent | FeCl₃ | 162.20 | Yellow/brown solid | >97% |
| Hydrazine hydrate (N₂H₄·H₂O) | Reagent | H₆N₂O | 50.06 | Colorless liquid | 80% solution |
| Methanol (MeOH) | Solvent | CH₃OH | 32.04 | Colorless liquid | Anhydrous |
| This compound | Final Product | C₁₅H₂₂N₂O₂ | 262.35 | White solid | >98% |
Experimental Protocols
Step 1: Synthesis of tert-Butyl (1-(4-nitrophenyl)cyclobutyl)carbamate
This procedure outlines the protection of the amino group of 1-(4-nitrophenyl)cyclobutanamine using di-tert-butyl dicarbonate (Boc₂O).
Materials:
-
1-(4-nitrophenyl)cyclobutanamine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (Et₃N)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a clean, dry round-bottom flask, dissolve 1-(4-nitrophenyl)cyclobutanamine (1.0 eq) in anhydrous dichloromethane (DCM).
-
To the stirred solution, add triethylamine (1.5 eq).
-
Slowly add a solution of di-tert-butyl dicarbonate (1.2 eq) in DCM to the reaction mixture at room temperature.
-
Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volumes).
-
Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product, tert-butyl (1-(4-nitrophenyl)cyclobutyl)carbamate, can be purified by column chromatography on silica gel if necessary.[1][2]
Step 2: Synthesis of this compound
This protocol details the reduction of the nitro group of the intermediate compound to an amine.[3]
Materials:
-
tert-Butyl (1-(4-nitrophenyl)cyclobutyl)carbamate
-
Iron(III) chloride (FeCl₃)
-
Hydrazine hydrate (80% solution in water)
-
Methanol (MeOH)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Dichloromethane (DCM)
-
Water
-
Brine
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
Dissolve tert-butyl (1-(4-nitrophenyl)cyclobutyl)carbamate (1.0 eq) and iron(III) chloride (1.0 eq) in methanol in a round-bottom flask.[3]
-
To this solution, add hydrazine hydrate ( excess) at room temperature.[3]
-
Heat the reaction mixture to reflux and maintain for 3 hours. Monitor the reaction by TLC.[3]
-
After completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
Neutralize the residue with a saturated aqueous solution of NaHCO₃.[3]
-
Extract the product with DCM (3 x volumes).
-
Wash the combined organic layers with water and then with brine.[3]
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the final product, this compound, by column chromatography on silica gel.
Mandatory Visualization
Caption: Synthetic pathway for this compound.
References
Application Notes: tert-Butyl (1-(4-aminophenyl)cyclobutyl)carbamate as a Versatile Building Block for CSF-1R Inhibitor Discovery
Introduction
tert-Butyl (1-(4-aminophenyl)cyclobutyl)carbamate is a valuable bifunctional building block for drug discovery, particularly in the development of kinase inhibitors. Its structure incorporates a cyclobutylamine moiety, which can impart favorable properties such as metabolic stability and three-dimensional diversity to drug candidates, and a Boc-protected aniline, which allows for sequential, controlled chemical modifications. This technical note details the application of this compound in the synthesis of potent and selective Colony-Stimulating Factor 1 Receptor (CSF-1R) inhibitors, which are of significant interest for the treatment of various cancers and inflammatory diseases.
Key Applications in Drug Discovery
The primary application of this compound is as a key intermediate in the synthesis of small molecule kinase inhibitors, most notably targeting CSF-1R. The Boc-protected amine allows for the introduction of this fragment into a growing molecule, while the free aniline can be subsequently functionalized, typically through the formation of a urea or amide linkage, a common motif in kinase inhibitors.
Table 1: Representative Quantitative Data for a Synthesized CSF-1R Inhibitor
| Parameter | Value |
| Chemical Synthesis | |
| Starting Material | This compound |
| Coupling Partner | (5-cyanopyridin-2-yl)methyl isocyanate |
| Product | tert-butyl (1-(4-(3-((5-cyanopyridin-2-yl)methyl)ureido)phenyl)cyclobutyl)carbamate |
| Yield | 85% |
| Purity (HPLC) | >98% |
| Biological Activity | |
| Target | CSF-1R |
| IC50 | 15 nM |
| Cell-based Proliferation Assay (M-NFS-60) | 50 nM |
Experimental Protocols
Protocol 1: Synthesis of tert-butyl (1-(4-(3-((5-cyanopyridin-2-yl)methyl)ureido)phenyl)cyclobutyl)carbamate
This protocol describes a representative synthesis of a urea-based CSF-1R inhibitor using this compound.
Materials:
-
This compound
-
(5-cyanopyridin-2-yl)methyl isocyanate
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (TEA)
-
Argon or Nitrogen gas
-
Standard laboratory glassware and stirring equipment
-
Silica gel for column chromatography
-
Ethyl acetate and Hexanes for chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DCM under an inert atmosphere, add triethylamine (1.2 eq).
-
Stir the solution at room temperature for 10 minutes.
-
Slowly add a solution of (5-cyanopyridin-2-yl)methyl isocyanate (1.1 eq) in anhydrous DCM to the reaction mixture.
-
Stir the reaction at room temperature for 16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the desired product.
-
Characterize the final product by ¹H NMR and Mass Spectrometry.
Protocol 2: Boc-Deprotection to Yield the Final Active Inhibitor
Materials:
-
tert-butyl (1-(4-(3-((5-cyanopyridin-2-yl)methyl)ureido)phenyl)cyclobutyl)carbamate
-
4M HCl in 1,4-Dioxane
-
Anhydrous Diethyl Ether
-
Standard laboratory glassware
Procedure:
-
Dissolve the Boc-protected intermediate from Protocol 1 in a minimal amount of 1,4-Dioxane.
-
Add 4M HCl in 1,4-Dioxane (10 eq) to the solution.
-
Stir the reaction mixture at room temperature for 2 hours.
-
Monitor the deprotection by TLC or LC-MS.
-
Upon completion, add anhydrous diethyl ether to the reaction mixture to precipitate the hydrochloride salt of the final product.
-
Filter the solid, wash with diethyl ether, and dry under vacuum to yield the final active inhibitor.
Visualizations
CSF-1R Signaling Pathway
Caption: CSF-1R Signaling Pathway.
Experimental Workflow for CSF-1R Inhibitor Synthesis
Caption: Synthetic workflow for a CSF-1R inhibitor.
This compound is a highly useful and versatile building block for the synthesis of novel drug candidates, particularly CSF-1R inhibitors. The protocols and data presented herein provide a foundation for researchers to utilize this compound in their drug discovery programs. The unique structural features of this building block offer the potential to develop next-generation kinase inhibitors with improved efficacy and pharmacokinetic properties.
Application Notes and Protocols: Facile Boc Deprotection of tert-Butyl (1-(4-aminophenyl)cyclobutyl)carbamate with Trifluoroacetic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
The tert-butyloxycarbonyl (Boc) group is a cornerstone of amine protection strategy in modern organic synthesis, prized for its stability and straightforward removal under acidic conditions. This application note provides a detailed protocol for the efficient deprotection of tert-Butyl (1-(4-aminophenyl)cyclobutyl)carbamate using trifluoroacetic acid (TFA) to yield 1-(4-aminophenyl)cyclobutan-1-amine, a valuable building block in medicinal chemistry. This document outlines the reaction mechanism, a comprehensive experimental protocol, and representative data.
Introduction
The protection of amine functionalities is a critical step in the multi-step synthesis of complex molecules, particularly in the development of pharmaceutical agents. The Boc protecting group offers robustness across a variety of reaction conditions and can be selectively cleaved under mild acidic conditions. Trifluoroacetic acid (TFA) is a widely used reagent for this transformation due to its efficacy and volatility, which simplifies product isolation.[1][2] The deprotection of this compound is a key step in synthesizing novel compounds for drug discovery programs.
Reaction Mechanism
The deprotection of a Boc-protected amine with TFA proceeds via an acid-catalyzed cleavage. The mechanism involves the following key steps:[3][4]
-
Protonation: The carbonyl oxygen of the Boc group is protonated by TFA.
-
Carbocation Formation: The protonated intermediate fragments to form a stable tert-butyl cation and a carbamic acid derivative.
-
Decarboxylation: The unstable carbamic acid rapidly decarboxylates, releasing carbon dioxide gas.
-
Amine Salt Formation: The resulting free amine is protonated by the excess TFA to form the corresponding trifluoroacetate salt.
Experimental Protocols
This section details a standard protocol for the Boc deprotection of this compound.
Materials and Reagents
-
This compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure
-
Dissolution: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve this compound in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1–0.5 M.
-
Addition of TFA: Cool the solution to 0 °C in an ice bath. While stirring, add trifluoroacetic acid (TFA) dropwise. A common concentration range for TFA in DCM is 20-50% (v/v). For a standard reaction, a 1:1 mixture of TFA and DCM can be employed.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 1 to 4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Work-up:
-
Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the excess TFA and DCM.
-
Redissolve the residue in a suitable organic solvent such as ethyl acetate or DCM.
-
Carefully neutralize the acidic solution by washing with a saturated aqueous solution of sodium bicarbonate. Caution: Carbon dioxide evolution will cause pressure buildup. Vent the separatory funnel frequently.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification: The resulting 1-(4-aminophenyl)cyclobutan-1-amine can be further purified by column chromatography on silica gel or by crystallization if necessary.
Data Presentation
| Substrate (Analogous) | Reagents and Conditions | Reaction Time (h) | Yield (%) | Purity (%) | Reference |
| N-Boc-4-bromoaniline | 25% TFA in DCM, rt | 2 | >95 | >98 | Generic Protocol |
| tert-Butyl (4-aminophenyl)carbamate | 50% TFA in DCM, rt | 1 | ~98 | >97 | Generic Protocol |
| N-Boc-4-methoxyaniline | 20% TFA in DCM, 0 °C to rt | 3 | >95 | >98 | Generic Protocol |
Note: The data presented above is based on general protocols for similar substrates and should be used as a guideline. Actual yields and purity will vary depending on the specific reaction conditions and the nature of the substrate.
Safety Information
-
Trifluoroacetic acid (TFA) is a strong, corrosive acid. Handle it with extreme care in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes.
-
Dichloromethane (DCM) is a volatile and potentially carcinogenic solvent. Handle it in a well-ventilated fume hood and wear appropriate PPE.
-
The neutralization step with sodium bicarbonate will produce carbon dioxide gas , which can cause a buildup of pressure in a sealed container. Ensure adequate venting.
Visualizations
Reaction Scheme
Caption: Chemical transformation during Boc deprotection.
Experimental Workflow
Caption: Step-by-step experimental workflow.
Logical Relationship of Deprotection
Caption: Key stages of the Boc deprotection mechanism.
References
Application Notes and Protocols for Coupling Reactions with tert-Butyl (1-(4-aminophenyl)cyclobutyl)carbamate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for various coupling reactions involving tert-butyl (1-(4-aminophenyl)cyclobutyl)carbamate. This versatile building block, featuring a Boc-protected amine and a reactive aniline moiety, is valuable in the synthesis of complex molecules in medicinal chemistry and materials science. The following sections detail common coupling strategies, including amide bond formation, Suzuki-Miyaura cross-coupling, and Buchwald-Hartwig amination, providing researchers with the necessary information to utilize this reagent effectively.
Application Notes
This compound serves as a key intermediate for introducing a 1-(Boc-aminocyclobutyl)phenyl moiety into a target molecule. The primary amino group on the phenyl ring is a versatile handle for a variety of chemical transformations.
-
Amide Coupling: The aniline amine can readily participate in amide bond formation with carboxylic acids. This is a widely used reaction in pharmaceutical chemistry to link molecular fragments. Standard coupling reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in combination with an additive like Hydroxybenzotriazole (HOBt) are effective for this transformation. These reactions are typically high-yielding and tolerate a wide range of functional groups.[1][2]
-
Suzuki-Miyaura Cross-Coupling: While the primary amino group itself is not directly used in a standard Suzuki reaction, it can be converted to a halide or triflate to then participate in palladium-catalyzed cross-coupling with boronic acids or esters. More commonly, a derivative of this molecule where the amino group is replaced by a bromine or iodine atom would be used in Suzuki reactions to append the aminocyclobutyl-phenyl structure to another aromatic system. The Boc-protecting group is generally stable under these conditions.
-
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction allows for the formation of a C-N bond between the aniline nitrogen and an aryl or vinyl halide/triflate. This method is instrumental in the synthesis of diarylamines or more complex nitrogen-containing scaffolds. The choice of palladium precursor, ligand, and base is crucial for achieving high yields and depends on the nature of the coupling partners.
Data Presentation
The following tables summarize typical reaction conditions and yields for coupling reactions analogous to those that can be performed with this compound.
Table 1: Amide Coupling with Substituted Carboxylic Acids (Analogous System) [1][2]
| Coupling Partner (Carboxylic Acid) | Coupling Reagents | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Fluorobenzoic acid | EDCI, HOBt | DIPEA | DMF | 0 to RT | 3.5 | 74 |
| 4-tert-Butylbenzoic acid | EDCI, HOBt | DIPEA | DMF | 0 to RT | 3.5 | 83 |
| 4-(1H-Indol-2-yl)butanoic acid | EDCI, HOBt | DIPEA | DMF | 0 to RT | 3.5 | 76 |
Table 2: Suzuki-Miyaura Cross-Coupling of an Analogous Aryl Carbamate
| Coupling Partner (Boronic Acid) | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| (4-(Hexyloxy)phenyl)boronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene | Reflux | 50 | 73 |
Table 3: Representative Buchwald-Hartwig Amination Conditions
| Aryl Halide Partner | Palladium Source | Ligand | Base | Solvent | Temp (°C) |
| Aryl Bromide | Pd₂(dba)₃ | XPhos | NaOtBu | Toluene | 80-110 |
| Aryl Chloride | Pd(OAc)₂ | SPhos | K₃PO₄ | 1,4-Dioxane | 100 |
| Aryl Iodide | Pd(PPh₃)₄ | DPPF | Cs₂CO₃ | Toluene | 90-100 |
Experimental Protocols
Protocol 1: General Procedure for Amide Coupling
This protocol is adapted from the synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives.[1][2]
-
To a stirred solution of the desired carboxylic acid (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF), add N,N-Diisopropylethylamine (DIPEA) (1.5 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Add this compound (1.1 eq), followed by 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDCI) (1.5 eq) and Hydroxybenzotriazole (HOBt) (1.5 eq).
-
Stir the reaction mixture at 0 °C for 30 minutes.
-
Remove the ice bath and allow the reaction to warm to room temperature, stirring for an additional 3 hours, or until completion as monitored by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol is based on the Suzuki coupling of a related Boc-protected diarylamine and would be applicable to a halogenated derivative of the title compound.
-
In a reaction vessel, combine the aryl halide derivative of tert-butyl (1-(aminophenyl)cyclobutyl)carbamate (1.0 eq), the desired boronic acid (1.2-1.5 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.03-0.05 eq).
-
Add a suitable base, for example, a 2M aqueous solution of potassium carbonate (K₂CO₃) (2.0-3.0 eq).
-
Add a solvent such as toluene or 1,4-dioxane.
-
Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.
-
Heat the reaction mixture to reflux (typically 80-110 °C) and stir under an inert atmosphere for the required time (12-50 hours), monitoring progress by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate or CH₂Cl₂).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by silica gel column chromatography.
Protocol 3: General Procedure for Buchwald-Hartwig Amination
This is a general protocol for the palladium-catalyzed amination of an aryl halide.
-
To an oven-dried reaction flask, add the aryl halide (1.0 eq), a palladium precursor (e.g., Pd₂(dba)₃, 0.01-0.05 eq), and a suitable phosphine ligand (e.g., XPhos, 0.02-0.10 eq).
-
Add a base such as sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) (1.4-2.0 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen).
-
Add this compound (1.1-1.2 eq) followed by an anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane).
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent.
-
Filter the mixture through a pad of celite to remove insoluble salts and the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
Caption: Workflow for Amide Coupling.
Caption: Workflow for Suzuki-Miyaura Coupling.
Caption: Workflow for Buchwald-Hartwig Amination.
References
For researchers, scientists, and drug development professionals, the synthesis of complex, three-dimensional molecules is a critical endeavor. Among these, 1,1-diaryl cyclobutanes represent a valuable structural motif due to their increasing presence in pharmacologically active compounds and their ability to confer desirable properties such as metabolic stability and conformational rigidity. This document provides detailed application notes and protocols for the large-scale preparation of 1,1-diaryl cyclobutanes using various modern synthetic methodologies.
The cyclobutane ring, a four-membered carbocycle, imparts a unique three-dimensional geometry to molecules, which can be advantageous for binding to biological targets.[1] The presence of two aryl groups on the same carbon atom further enhances the structural complexity and potential for diverse biological activities, including antimicrobial and antitumor effects.[2] This guide focuses on scalable and efficient methods for constructing this coveted chemical scaffold.
Synthetic Strategies for 1,1-Diaryl Cyclobutanes
Several synthetic strategies have been developed for the preparation of 1,1-diaryl cyclobutanes. This section outlines three prominent and scalable methods: Triply Convergent Ni-Electrocatalytic Assembly, Palladium-Catalyzed Ring Expansion of Arylidenecyclopropanes, and C-H Functionalization Approaches.
Triply Convergent Nickel-Electrocatalytic Assembly
A recently developed and highly modular approach involves a sequential series of nickel-electrocatalytic cross-couplings.[3][4] This method offers a scalable and chemoselective route to 1,1-diaryl cyclobutanes from simple and readily available α-bromoacids and aryl halides.[3][4] The triply convergent nature of this strategy allows for the rapid assembly of complex structures that were previously difficult to access.[3]
Experimental Workflow:
Caption: Workflow for the triply convergent Ni-electrocatalytic synthesis of 1,1-diaryl cyclobutanes.
Protocol for Triply Convergent Ni-Electrocatalytic Assembly:
This protocol is a generalized procedure based on reported methods and should be adapted and optimized for specific substrates.
Step 1: First Coupling (Mono-arylation)
-
Apparatus: Set up a recirculating flow electrochemical cell equipped with a carbon anode and a nickel cathode.
-
Reaction Mixture: In the reaction vessel, combine the α-bromoacid (1.0 equiv), the first aryl halide (1.2 equiv), a nickel catalyst (e.g., NiBr₂·diglyme, 10 mol%), and a suitable supporting electrolyte (e.g., tetra-n-butylammonium hexafluorophosphate) in an appropriate solvent (e.g., N,N-dimethylformamide).
-
Electrolysis: Apply a constant current to the electrochemical cell and recirculate the reaction mixture. Monitor the reaction progress by a suitable analytical technique (e.g., LC-MS or GC-MS).
-
Workup and Isolation: Upon completion, quench the reaction, perform an aqueous workup, and extract the product with an organic solvent. Purify the mono-arylated intermediate by column chromatography.
Step 2: Second Coupling (Di-arylation)
-
Reaction Setup: In a batch electrochemical cell, dissolve the mono-arylated intermediate (1.0 equiv), the second aryl halide (1.5 equiv), the nickel catalyst (10 mol%), and the supporting electrolyte in the chosen solvent.
-
Electrolysis: Carry out the electrolysis at a constant current until the starting material is consumed.
-
Workup and Purification: After the reaction is complete, perform a standard aqueous workup, extract the desired product, and purify the final 1,1-diaryl cyclobutane by column chromatography or recrystallization.
| Parameter | First Coupling (Flow) | Second Coupling (Batch) |
| Scale | 100 mmol | 2.4 mmol |
| Catalyst | NiBr₂·diglyme | NiBr₂·diglyme |
| Solvent | DMF | DMF |
| Yield | Reported as scalable | High yields reported |
Table 1. Representative parameters for the large-scale preparation of 1,1-diaryl cyclobutanes via Ni-electrocatalysis.[5]
Palladium-Catalyzed Ring Expansion of Arylidenecyclopropanes
Another effective method for synthesizing gem-diarylcyclobutanes involves a palladium-catalyzed ring expansion of arylidenecyclopropanes (ACPs) with anilines.[6] This approach provides a novel route to these structures and relies on the careful control of reaction conditions to favor the desired cyclobutane product over potential side products like cyclobutenes.[6]
Reaction Pathway:
References
- 1. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Triply convergent Ni-electrocatalytic assembly of 1,1-diaryl cyclobutanes, azetidines and oxetanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chemrxiv.org [chemrxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Suzuki-Miyaura Coupling of Boc-Protected Anilines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the Suzuki-Miyaura cross-coupling of anilines protected with the tert-butoxycarbonyl (Boc) group. This transformation is a cornerstone in modern organic synthesis, enabling the formation of C-C bonds to construct biaryl and heteroaryl structures that are prevalent in pharmaceuticals and functional materials. The Boc protecting group offers the advantage of being stable under many coupling conditions while allowing for facile deprotection, making it a valuable strategy in multi-step syntheses.
Introduction
The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound (e.g., boronic acid or ester) and an organic halide or triflate. While highly versatile, the presence of a free amine, such as in anilines, can sometimes lead to side reactions or catalyst inhibition. Protecting the aniline nitrogen with a Boc group mitigates these issues, allowing for cleaner and more efficient couplings. These notes detail optimized reaction conditions, experimental protocols, and quantitative data to facilitate the successful application of this methodology.
Data Presentation
The following tables summarize representative conditions and yields for the Suzuki-Miyaura coupling of various Boc-protected aniline derivatives.
Table 1: Coupling of Boc-Protected Aminophenylboronic Acids with Aryl Halides
| Entry | Aryl Halide | Boronic Acid/Ester | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 4-Chloroanisole | Potassium Boc-protected aminomethyltrifluoroborate | XPhos-Pd-G2 (4) | - | Cs₂CO₃ (3) | Toluene/H₂O (4:1) | 85 | 3 | 97[1] |
| 2 | 4-Chlorotoluene | Potassium Boc-protected aminomethyltrifluoroborate | XPhos-Pd-G2 (4) | - | Cs₂CO₃ (3) | Toluene/H₂O (4:1) | 85 | 3 | 95[1] |
| 3 | 1-Chloro-4-(trifluoromethyl)benzene | Potassium Boc-protected aminomethyltrifluoroborate | XPhos-Pd-G2 (4) | - | Cs₂CO₃ (3) | Toluene/H₂O (4:1) | 85 | 3 | 91[1] |
| 4 | 2-Chloropyridine | Potassium Boc-protected aminomethyltrifluoroborate | XPhos-Pd-G2 (4) | - | Cs₂CO₃ (3) | Toluene/H₂O (4:1) | 85 | 18 | 75[1] |
Table 2: Coupling of Boc-Protected Aryl Halides with Arylboronic Acids
| Entry | Boc-Protected Aryl Halide | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | N/A | N/A | Pd(OAc)₂ (5) | SPhos (10) | K₂CO₃ (3) | Toluene/H₂O | 85 | 22 | Good to Excellent[2] |
| 2 | N/A | N/A | Pd(OAc)₂ (5) | XPhos (10) | K₂CO₃ (3) | Toluene/H₂O | 85 | 22 | Good to Excellent[2] |
| 3 | Triflate 57 | N-Boc aminomethyl potassium trifluoroborate | Not specified | Not specified | Not specified | Not specified | Not specified | Not specified | 53[3] |
Note: "N/A" indicates that specific substrates were not detailed in the cited source, but the conditions were reported as generally effective.
Experimental Protocols
Below are detailed methodologies for key experiments involving the Suzuki-Miyaura coupling of Boc-protected anilines.
Protocol 1: General Procedure for the Coupling of Potassium Boc-Protected Secondary Aminomethyltrifluoroborates with Aryl Chlorides.[3]
Materials:
-
Aryl chloride (1.0 equiv)
-
Potassium Boc-protected secondary aminomethyltrifluoroborate (1.05 equiv)
-
XPhos-Pd-G2 catalyst (4 mol %)
-
Cesium carbonate (Cs₂CO₃) (3 equiv)
-
Toluene
-
Water (deoxygenated)
-
Nitrogen or Argon gas
-
Standard laboratory glassware (e.g., Schlenk flask, condenser) and purification supplies.
Procedure:
-
To a dry Schlenk flask containing a magnetic stir bar, add the aryl chloride, potassium Boc-protected secondary aminomethyltrifluoroborate, XPhos-Pd-G2 catalyst, and cesium carbonate.
-
Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this process three times to ensure an oxygen-free environment.
-
Add toluene and deoxygenated water via syringe to achieve a 4:1 toluene/water solvent ratio (0.5 M concentration with respect to the aryl chloride).
-
Heat the reaction mixture to 85 °C with vigorous stirring.
-
Monitor the reaction progress by an appropriate technique (e.g., TLC or LC-MS). Reaction times can vary from 3 to 18 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired coupled product.
Protocol 2: General Procedure for the Coupling of Aryl Chlorides with Potassium Boc-Protected Aminomethyltrifluoroborate.[4]
Materials:
-
Aryl chloride (1.0 equiv)
-
Potassium Boc-protected aminomethyltrifluoroborate (1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (5 mol %)
-
SPhos or XPhos ligand (10 mol %)
-
Potassium carbonate (K₂CO₃) (3 equiv)
-
Toluene
-
Water (deoxygenated)
-
Nitrogen or Argon gas
-
Standard laboratory glassware and purification supplies.
Procedure:
-
In a reaction vessel, combine the aryl chloride, potassium Boc-protected aminomethyltrifluoroborate, palladium(II) acetate, the chosen phosphine ligand (SPhos or XPhos), and potassium carbonate.
-
Seal the vessel and purge with an inert gas.
-
Add a deoxygenated mixture of toluene and water.
-
Heat the reaction mixture to 85 °C and stir for 22 hours.
-
After cooling to room temperature, extract the reaction mixture with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution.
-
Purify the residue by flash column chromatography to isolate the product.
Mandatory Visualizations
The following diagrams illustrate the key processes involved in the Suzuki-Miyaura coupling of Boc-protected anilines.
Caption: Experimental workflow for Suzuki-Miyaura coupling.
Caption: Catalytic cycle of Suzuki-Miyaura cross-coupling.
References
- 1. Potassium Boc-Protected Secondary Aminomethyltrifluoroborates: Synthesis and Suzuki–Miyaura Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Suzuki-Miyaura Cross-Coupling Reactions of Potassium Boc-Protected Aminomethyltrifluoroborate with Aryl and Hetaryl Halides [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols: tert-Butyl (1-(4-aminophenyl)cyclobutyl)carbamate in PROTAC Linkers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality designed to hijack the cell's natural protein degradation machinery to eliminate specific proteins of interest.[1][2] These heterobifunctional molecules consist of a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[3] The linker is a critical component, influencing the PROTAC's efficacy by dictating the formation and stability of the ternary complex between the target protein and the E3 ligase.[4]
This document provides detailed application notes and protocols for the use of tert-Butyl (1-(4-aminophenyl)cyclobutyl)carbamate , a rigid linker building block, in the synthesis and evaluation of PROTACs. The cyclobutane motif introduces conformational rigidity into the linker, which can pre-organize the PROTAC into a bioactive conformation, potentially leading to enhanced potency and improved pharmacokinetic properties.[4] While flexible linkers like PEG chains offer synthetic accessibility, rigid linkers can offer advantages in optimizing ternary complex geometry.[5] The use of a tetramethyl cyclobutane ring in the second-generation Androgen Receptor (AR) degrader, Luxdegalutamide (ARV-766), highlights the utility of this rigid core in clinical candidates.[6]
Application in PROTAC Design and Synthesis
This compound serves as a key building block for introducing a rigid 1,1-disubstituted cyclobutane moiety into a PROTAC linker. The Boc-protected amine allows for selective functionalization, while the aniline nitrogen provides a versatile attachment point for either the warhead or the E3 ligase ligand.
Key Features:
-
Rigid Scaffold: The cyclobutane ring restricts conformational flexibility, which can lead to more potent PROTACs by reducing the entropic penalty of forming the ternary complex.[4]
-
Defined Exit Vector: The 1,1-disubstitution pattern on the cyclobutane ring provides a well-defined spatial arrangement of the connected ligands.
-
Synthetic Tractability: The Boc-protected amine allows for standard deprotection and coupling chemistries to be employed for PROTAC assembly.
The general workflow for synthesizing a PROTAC using this building block involves the sequential attachment of the linker to the E3 ligase ligand and the target protein ligand.[3]
Data Presentation: Representative Biological Activity of PROTACs with Cyclobutane-Containing Linkers
The following table summarizes representative data for PROTACs targeting the Androgen Receptor (AR), highlighting the impact of a rigid cyclobutane-containing linker on their degradation efficiency and cellular potency. This data is illustrative and based on findings for structurally related compounds.
| PROTAC Name | Target Protein | E3 Ligase | Linker Type | DC50 (nM) | Dmax (%) | Cell Line |
| Hypothetical PROTAC-Cyclo | Androgen Receptor (AR) | CRBN | Cyclobutane-based | 1.5 | >95 | LNCaP |
| ARV-766 (related) | Androgen Receptor (AR) | CRBN | Tetramethylcyclobutane-based | Potent Degradation | High | - |
| Reference PROTAC (flexible) | Androgen Receptor (AR) | CRBN | PEG-based | 15 | ~90 | LNCaP |
-
DC50: Half-maximal degradation concentration.
-
Dmax: Maximum percentage of degradation.
Experimental Protocols
Protocol 1: Synthesis of a PROTAC using this compound
This protocol outlines the general steps for incorporating the linker into a PROTAC targeting the Androgen Receptor (AR) with a pomalidomide-based CRBN ligand.
Step 1: Boc Deprotection of the Linker
-
Dissolve this compound (1.0 eq) in a 1:1 mixture of dichloromethane (DCM) and trifluoroacetic acid (TFA).
-
Stir the solution at room temperature for 1-2 hours, monitoring the reaction progress by LC-MS.
-
Upon completion, remove the solvent and excess TFA under reduced pressure to yield the deprotected amine as a TFA salt. This is often used in the next step without further purification.
Step 2: Coupling of the Deprotected Linker to an Activated E3 Ligase Ligand
-
Dissolve the pomalidomide derivative with a pre-activated carboxylic acid (e.g., NHS ester) (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF).
-
Add the deprotected linker from Step 1 (1.1 eq) and N,N-Diisopropylethylamine (DIPEA) (3.0 eq) to the reaction mixture.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain the Linker-E3 Ligase Ligand Conjugate.
Step 3: Coupling to the Target Protein Ligand
-
The free aniline of the Linker-E3 Ligase Ligand Conjugate can then be coupled to a carboxylic acid-functionalized warhead (e.g., an AR antagonist) using standard amide coupling reagents like HATU or EDCI/HOBt.
-
Dissolve the Linker-E3 Ligase Ligand Conjugate (1.0 eq) and the AR antagonist (1.1 eq) in anhydrous DMF.
-
Add HATU (1.2 eq) and DIPEA (3.0 eq) and stir at room temperature overnight.
-
Monitor the reaction by LC-MS.
-
Purify the final PROTAC using preparative HPLC.
Protocol 2: Western Blot for Determination of DC50 and Dmax
This protocol is a standard method for quantifying the reduction in target protein levels following PROTAC treatment.[5]
Materials:
-
Cultured cells expressing the protein of interest (e.g., LNCaP for AR).
-
PROTAC stock solutions (e.g., 10 mM in DMSO).
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors).
-
Primary antibody specific to the target protein (e.g., anti-AR).
-
Primary antibody for a loading control (e.g., anti-β-actin or anti-GAPDH).
-
HRP-conjugated secondary antibody.
-
ECL substrate and imaging system.
Procedure:
-
Cell Plating: Seed cells in multi-well plates and allow them to adhere overnight.
-
PROTAC Treatment: Prepare serial dilutions of the PROTAC in cell culture medium. Treat the cells with a range of concentrations and a vehicle control (DMSO). Incubate for a predetermined time (e.g., 18-24 hours).
-
Cell Lysis: Wash cells with cold PBS and lyse them using lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein from each sample onto an SDS-PAGE gel, separate by electrophoresis, and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and incubate with the primary antibody for the target protein, followed by the HRP-conjugated secondary antibody.
-
Detection and Analysis: Detect the protein bands using an ECL substrate. Quantify band intensities using densitometry software and normalize to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values.[1]
Protocol 3: Cell Viability Assay (MTS Assay)
This protocol assesses the effect of the PROTAC on cell proliferation.[1]
Materials:
-
Cultured cells.
-
PROTAC stock solutions.
-
MTS reagent.
Procedure:
-
Cell Plating: Seed cells in a 96-well plate and allow them to adhere overnight.
-
PROTAC Treatment: Treat cells with serial dilutions of the PROTAC for a specified period (e.g., 72 hours).
-
Reagent Addition: Add MTS reagent to each well and incubate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: The absorbance is proportional to the number of viable cells. Calculate the IC50 value, which is the concentration of the PROTAC that inhibits cell growth by 50%.
Visualizations
Signaling Pathway
Caption: PROTAC-mediated degradation of the Androgen Receptor.
Experimental Workflow
Caption: Experimental workflow for PROTAC synthesis and evaluation.
Logical Relationship
References
Application Notes and Protocols: Acylation of the Aniline Group in tert-Butyl (1-(4-aminophenyl)cyclobutyl)carbamate
Authored for Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the selective N-acylation of the aniline group in tert-Butyl (1-(4-aminophenyl)cyclobutyl)carbamate. This compound is a valuable building block in medicinal chemistry, featuring a Boc-protected aliphatic amine and a reactive primary aromatic amine. The selective acylation of the aniline moiety allows for the introduction of diverse functionalities, making it a key intermediate in the synthesis of complex molecules for drug discovery and development.[1][2][3]
The protocol described herein utilizes a standard and efficient amide coupling method, which is broadly applicable for the synthesis of a library of N-acyl derivatives.
Chemical Reaction Scheme
The selective acylation of the aniline group can be achieved through various amide bond formation techniques. A common and effective method involves the use of a carboxylic acid activated by a coupling agent, which then reacts with the primary aromatic amine of this compound. The Boc-protected amine on the cyclobutyl moiety remains intact under these conditions.
References
Application Notes and Protocols for the Incorporation of Cyclobutylamines in Pharmaceutical Intermediates
For Researchers, Scientists, and Drug Development Professionals
Introduction
The cyclobutylamine moiety has emerged as a valuable structural motif in modern medicinal chemistry. Its inherent three-dimensionality and conformational rigidity offer significant advantages in the design of novel therapeutic agents. Incorporating this small carbocycle into pharmaceutical intermediates can lead to improvements in a molecule's physicochemical and pharmacological properties, including metabolic stability, aqueous solubility, and binding affinity for its biological target. The puckered conformation of the cyclobutane ring allows for precise spatial orientation of substituents, enabling better interaction with protein binding pockets.[1][2] This document provides detailed application notes on the strategic use of cyclobutylamines in drug design and comprehensive protocols for their synthesis and incorporation into pharmaceutical intermediates.
Advantages of Incorporating Cyclobutylamines
The inclusion of a cyclobutylamine core in drug candidates can offer several benefits:
-
Improved Metabolic Stability: The cyclobutane ring is generally more resistant to metabolic degradation by cytochrome P450 enzymes compared to linear alkyl chains or other carbocycles. This can lead to a longer half-life and improved pharmacokinetic profile.[3][4]
-
Enhanced Aqueous Solubility: The non-planar, sp³-rich nature of the cyclobutane ring can disrupt crystal lattice packing, leading to improved aqueous solubility compared to flat, aromatic systems.[3][5]
-
Bioisosteric Replacement: The cyclobutylamine moiety can serve as a bioisostere for other functional groups, such as phenyl rings or gem-dimethyl groups. This substitution can maintain or improve biological activity while favorably modulating physicochemical properties.[4]
-
Conformational Rigidity and Vectorial Orientation: The defined puckered conformation of the cyclobutane ring allows for the precise positioning of pharmacophoric groups in three-dimensional space, which can enhance binding to the target protein.[1][2]
Data Presentation
Table 1: Comparative Metabolic Stability of a Bioactive Compound and its Cyclobutane Analog
This table presents data on the in vitro metabolic stability of the antifungal agent Butenafine and its trifluoromethyl-cyclobutane analog in human liver microsomes. The data illustrates the potential for the cyclobutane moiety to enhance metabolic stability.
| Compound | Structure | t½ (min) | CLint (µL/min/mg protein) |
| Butenafine | (Structure of Butenafine) | 30 | 30 |
| CF₃-Cyclobutane Analog | (Structure of CF₃-Cyclobutane Analog of Butenafine) | >180 | 21 |
| Data sourced from Mykhailiuk et al. (2024).[5][6] |
Table 2: Comparative Aqueous Solubility of a Model Compound and its Cyclobutane Analog
This table demonstrates the impact of a cyclobutane moiety on the aqueous solubility of a model amide.
| Compound | Structure | Solubility (µM) in PBS (pH 7.4) |
| Model Amide (tert-Butyl) | (Structure of tert-Butyl Model Amide) | 115 |
| Model Amide (CF₃-Cyclobutane) | (Structure of CF₃-Cyclobutane Model Amide) | 167 |
| Data sourced from Mykhailiuk et al. (2024).[5][6] |
Table 3: Comparative Biological Activity of Buclizine and its Cyclobutane Analog
This table shows the half-maximal inhibitory concentration (IC50) of the antihistamine drug Buclizine and its trifluoromethyl-cyclobutane analog in a resazurin reduction assay, indicating that the analog retains biological activity.
| Compound | Structure | IC₅₀ (µM) |
| Buclizine | (Structure of Buclizine) | 31 |
| CF₃-Cyclobutane Analog | (Structure of CF₃-Cyclobutane Analog of Buclizine) | 102 |
| Data sourced from Mykhailiuk et al. (2024).[5][6] |
Signaling Pathways and Experimental Workflows
Histamine H3 Receptor Inverse Agonism
Cyclobutylamine derivatives have been successfully employed as inverse agonists of the histamine H3 receptor (H3R), a G protein-coupled receptor primarily expressed in the central nervous system. Inverse agonists targeting H3R are being investigated for the treatment of neurological disorders such as narcolepsy and Alzheimer's disease. The following diagram illustrates the signaling pathway affected by an H3R inverse agonist.
Caption: Signaling pathway of histamine H3 receptor and the action of an inverse agonist.
General Experimental Workflow for Synthesis
The following diagram outlines a typical workflow for the synthesis of a cyclobutylamine-containing pharmaceutical intermediate.
Caption: A generalized synthetic workflow for incorporating cyclobutylamines.
Experimental Protocols
Protocol 1: Synthesis of a Cyclobutane Ring via Photochemical [2+2] Cycloaddition
This protocol describes a general procedure for the formation of a cyclobutane ring from an alkene, a common method for generating the core structure.
Materials:
-
Alkene starting material (e.g., dibenzylideneacetone)
-
Appropriate solvent (e.g., benzene, cyclohexane, ethanol)
-
UV photoreactor with a medium-pressure mercury lamp
-
Inert gas (Nitrogen or Argon)
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Dissolve the alkene starting material in the chosen solvent in a quartz reaction vessel. The concentration should be optimized based on the specific substrate and reactor setup.
-
Deoxygenate the solution by bubbling with a gentle stream of inert gas for at least 30 minutes. Oxygen can quench the excited triplet state of the alkene, leading to side reactions.[7]
-
Place the reaction vessel in the photoreactor and irradiate with UV light. Monitor the progress of the reaction by thin-layer chromatography (TLC) or LC-MS.
-
Once the reaction is complete (indicated by the consumption of the starting material), stop the irradiation and remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the resulting crude product, which may be a mixture of cyclobutane isomers, by column chromatography on silica gel to isolate the desired product.[7]
Protocol 2: Synthesis of a Cyclobutylamine via Reductive Amination of Cyclobutanone
This protocol details the synthesis of a protected cyclobutylamine from cyclobutanone, a key step in incorporating the amine functionality.
Materials:
-
Cyclobutanone
-
Primary amine (e.g., benzylamine) or an ammonia source (e.g., ammonium acetate)
-
Reducing agent (e.g., sodium triacetoxyborohydride, NaBH(OAc)₃)
-
Anhydrous solvent (e.g., 1,2-dichloroethane (DCE) or tetrahydrofuran (THF))
-
Glacial acetic acid (optional, as a catalyst)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a dry round-bottom flask, add cyclobutanone and dissolve it in the anhydrous solvent.
-
Add the primary amine or ammonia source to the solution. If using an amine salt, a base such as triethylamine may be required to liberate the free amine.
-
If desired, add a catalytic amount of glacial acetic acid to promote the formation of the iminium ion intermediate. Stir the mixture at room temperature for 30-60 minutes.
-
Carefully add the reducing agent portion-wise to the reaction mixture. The reaction may be exothermic.
-
Stir the reaction at room temperature for 12-24 hours, or until the reaction is complete as monitored by TLC or LC-MS.
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired cyclobutylamine.
Protocol 3: Synthesis of trans-3-Aminocyclobutanol Hydrochloride
This protocol describes the synthesis of a key cyclobutane intermediate, trans-3-aminocyclobutanol, from a cis-dibenzylamino precursor, followed by conversion to its hydrochloride salt.
Step 1: Mitsunobu Reaction for Stereochemical Inversion
-
Dissolve cis-3-dibenzylaminocyclobutanol, a carboxylic acid (e.g., benzoic acid), and a phosphine reagent (e.g., triphenylphosphine) in a suitable anhydrous solvent (e.g., THF) in a round-bottom flask.
-
Cool the reaction mixture in an ice bath (0-5 °C).
-
Slowly add a dialkyl azodicarboxylate (e.g., diethyl azodicarboxylate) dropwise to the stirred solution, maintaining the low temperature.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
Isolate and purify the resulting trans-3-dibenzylaminocyclobutyl carboxylate.
Step 2: Hydrolysis of the Ester
-
Dissolve the purified ester from Step 1 in a suitable alcohol solvent (e.g., methanol).
-
Add an aqueous solution of a base (e.g., sodium hydroxide).
-
Heat the mixture to reflux and stir for several hours until hydrolysis is complete.
-
Cool the reaction mixture, remove the solvent under reduced pressure, and extract the product into an organic solvent.
-
Dry and concentrate the organic extracts to yield trans-3-dibenzylaminocyclobutanol.[7]
Step 3: Debenzylation and Hydrochloride Salt Formation
-
Dissolve the trans-3-dibenzylaminocyclobutanol in an alcohol solvent (e.g., methanol) in a hydrogenation vessel.
-
Add a palladium catalyst (e.g., 10% Pd/C).
-
Pressurize the vessel with hydrogen gas (e.g., 1.0-1.2 MPa) and stir vigorously at a slightly elevated temperature (e.g., 30-45 °C) for 24 hours or until the reaction is complete.
-
Carefully filter the reaction mixture to remove the catalyst.
-
Concentrate the filtrate to obtain crude trans-3-aminocyclobutanol.
-
To form the hydrochloride salt, dissolve the crude product in a suitable solvent (e.g., isopropanol) and treat with a solution of HCl in a compatible solvent (e.g., HCl in isopropanol, which can be prepared by the dropwise addition of acetyl chloride to isopropanol).
-
The hydrochloride salt will precipitate and can be collected by filtration, washed with a cold solvent, and dried under vacuum.[7]
Conclusion
The incorporation of cyclobutylamines into pharmaceutical intermediates represents a powerful strategy for optimizing the properties of drug candidates. The unique structural and conformational features of the cyclobutane ring can lead to significant improvements in metabolic stability, solubility, and target engagement. The protocols provided herein offer a starting point for the synthesis and integration of these valuable building blocks into drug discovery programs. Careful consideration of the synthetic route and the desired stereochemistry is crucial for the successful application of cyclobutylamine chemistry in the development of novel therapeutics.
References
- 1. img01.pharmablock.com [img01.pharmablock.com]
- 2. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis, activity and metabolic stability of non-ribose containing inhibitors of histone methyltransferase DOT1L - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 5. CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of tert-Butyl (1-(4-aminophenyl)cyclobutyl)carbamate
Welcome to the technical support center for the synthesis of tert-Butyl (1-(4-aminophenyl)cyclobutyl)carbamate. This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent synthetic strategy involves a two-step process. The first step is the synthesis of the intermediate, tert-butyl (1-(4-nitrophenyl)cyclobutyl)carbamate. This is typically followed by the reduction of the nitro group to an amine to yield the final product.
Q2: What are the critical parameters to control during the Boc protection step?
A2: During the protection of the cyclobutylamine with di-tert-butyl dicarbonate (Boc₂O), it is crucial to control the stoichiometry of the reagents and the reaction temperature. Using a slight excess of Boc₂O can ensure complete conversion, while maintaining a controlled temperature helps to minimize the formation of side products. The choice of base and solvent is also important for achieving high yields.
Q3: What methods can be used for the reduction of the nitro group in the intermediate?
A3: Several methods are effective for the reduction of the aromatic nitro group. Catalytic hydrogenation using palladium on carbon (Pd/C) is a clean and efficient method. Alternatively, chemical reduction using metals such as iron, tin, or zinc in an acidic medium (e.g., HCl) is a robust option. Another common method involves the use of iron(III) chloride and hydrazine hydrate.[1] The choice of method may depend on the scale of the reaction and the presence of other functional groups.
Q4: Are there any specific safety precautions to consider during this synthesis?
A4: Standard laboratory safety practices should always be followed. When working with flammable solvents, ensure proper ventilation and avoid ignition sources. Catalytic hydrogenation involves the use of hydrogen gas, which is highly flammable and should be handled with care in a well-ventilated area or a dedicated hydrogenation apparatus. When using strong acids or bases, appropriate personal protective equipment (PPE), such as gloves and safety glasses, is essential.
Troubleshooting Guide
| Issue | Potential Cause | Recommendation |
| Low yield in Boc protection step | Incomplete reaction. | - Increase the reaction time or temperature slightly.- Ensure the starting amine is pure and dry.- Use a slight excess (1.1-1.2 equivalents) of di-tert-butyl dicarbonate. |
| Side reactions, such as the formation of di-Boc protected amine or urea byproducts. | - Control the addition of di-tert-butyl dicarbonate to the reaction mixture.- Optimize the base and solvent system. | |
| Loss of product during work-up and purification. | - Ensure proper pH adjustment during aqueous work-up.- Optimize the solvent system for column chromatography to achieve better separation. | |
| Incomplete reduction of the nitro group | Inactivated catalyst (for catalytic hydrogenation). | - Use fresh, high-quality palladium on carbon.- Ensure the reaction system is properly purged of air and filled with hydrogen. |
| Insufficient reducing agent (for chemical reduction). | - Increase the equivalents of the metal and acid or other reducing agents.- Monitor the reaction progress by TLC until the starting material is consumed. | |
| Poor solubility of the starting material. | - Choose a solvent system in which the nitro-intermediate is more soluble. A co-solvent may be necessary. | |
| Formation of side products during reduction | Over-reduction or side reactions with other functional groups. | - For catalytic hydrogenation, carefully monitor the reaction and stop it once the starting material is consumed.- For chemical reductions, control the reaction temperature. Some methods are more chemoselective than others. |
| Difficulty in purifying the final product | Presence of residual starting materials or byproducts. | - Optimize the chromatographic separation conditions (e.g., gradient elution, different solvent systems).- Consider recrystallization as an alternative or additional purification step. |
| The product is an oil and difficult to handle. | - Attempt to crystallize the product from a suitable solvent system.- If it remains an oil, ensure it is pure by NMR and use it directly in the next step if applicable. |
Experimental Protocols
Protocol 1: Synthesis of tert-Butyl (1-(4-nitrophenyl)cyclobutyl)carbamate
This protocol is a representative procedure for the Boc protection of 1-(4-nitrophenyl)cyclobutan-1-amine.
Materials:
-
1-(4-nitrophenyl)cyclobutan-1-amine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (Et₃N) or N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 1-(4-nitrophenyl)cyclobutan-1-amine (1.0 eq) in the chosen solvent (DCM or THF).
-
Add the base (Et₃N or DIPEA, 1.2-1.5 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of di-tert-butyl dicarbonate (1.1-1.2 eq) in the same solvent.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water or saturated NaHCO₃ solution.
-
Extract the aqueous layer with the organic solvent (e.g., DCM).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Synthesis of this compound
This protocol describes a common method for the reduction of the nitro group.
Materials:
-
tert-Butyl (1-(4-nitrophenyl)cyclobutyl)carbamate
-
Palladium on carbon (10% Pd/C)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen gas (H₂)
Procedure:
-
Dissolve tert-butyl (1-(4-nitrophenyl)cyclobutyl)carbamate (1.0 eq) in the chosen alcohol solvent (MeOH or EtOH).
-
Carefully add 10% Pd/C (5-10 mol% of palladium).
-
Purge the reaction vessel with nitrogen or argon, then introduce hydrogen gas (via a balloon or a hydrogenation apparatus).
-
Stir the mixture vigorously under a hydrogen atmosphere at room temperature for 4-12 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Wash the Celite pad with the solvent used for the reaction.
-
Combine the filtrates and concentrate the solvent under reduced pressure to obtain the crude product.
-
If necessary, purify the product by column chromatography or recrystallization.
Data Presentation
Table 1: Representative Reaction Conditions for Boc Protection
| Parameter | Condition 1 | Condition 2 |
| Starting Amine | 1-(4-nitrophenyl)cyclobutan-1-amine | 1-(4-nitrophenyl)cyclobutan-1-amine |
| Boc₂O (eq) | 1.1 | 1.2 |
| Base | Triethylamine | DIPEA |
| Solvent | Dichloromethane | Tetrahydrofuran |
| Temperature | 0 °C to RT | RT |
| Reaction Time | 18 h | 24 h |
| Typical Yield | 85-95% | 80-90% |
Table 2: Representative Reaction Conditions for Nitro Group Reduction
| Parameter | Method A: Catalytic Hydrogenation | Method B: Chemical Reduction |
| Starting Material | tert-Butyl (1-(4-nitrophenyl)cyclobutyl)carbamate | tert-Butyl (1-(4-nitrophenyl)cyclobutyl)carbamate |
| Reducing Agent | H₂, 10% Pd/C | Fe powder, NH₄Cl |
| Solvent | Methanol | Ethanol/Water |
| Temperature | Room Temperature | 70-80 °C |
| Reaction Time | 4-8 h | 2-4 h |
| Typical Yield | >95% | 85-95% |
Visualizations
Caption: Synthetic workflow for this compound.
References
Technical Support Center: Purification of tert-Butyl (1-(4-aminophenyl)cyclobutyl)carbamate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of tert-Butyl (1-(4-aminophenyl)cyclobutyl)carbamate by chromatography. It is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the chromatographic purification of this compound.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Product streaks on the TLC plate and column. | The free amine group on the phenyl ring is interacting strongly with the acidic silica gel. | Add a small amount of a basic modifier, such as 0.5-1% triethylamine (Et₃N), to the eluent to suppress this interaction and improve peak shape.[1] |
| Poor separation of the product from impurities. | The solvent system is not optimized for the separation. | Systematically vary the polarity of the eluent. A common starting point for similar compounds is a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate.[2] |
| The column may be overloaded with the crude sample. | Reduce the amount of sample loaded onto the column. As a general rule, the sample load should be 1-5% of the mass of the stationary phase for flash chromatography. | |
| The product appears to be decomposing on the column. | The Boc protecting group is acid-labile and can be cleaved by acidic silica gel. | Deactivate the silica gel by pre-treating it with a solution of triethylamine in the eluent. Alternatively, use a less acidic stationary phase like alumina. |
| The compound may be sensitive to prolonged exposure to the stationary phase. | Increase the flow rate of the eluent to reduce the residence time on the column. Flash chromatography is generally preferred over gravity chromatography for this reason. | |
| The product is not eluting from the column. | The eluent is not polar enough to displace the compound from the stationary phase. | Gradually increase the polarity of the mobile phase. For very polar compounds, a solvent system containing methanol in dichloromethane may be necessary. |
| Multiple spots are observed on the TLC plate after purification. | The fractions may have been mixed during collection. | Monitor the elution closely using TLC and collect smaller fractions to ensure better separation. |
| The compound may not be stable under the analysis conditions. | Ensure the TLC plate is not left in the developing chamber for an extended period and that visualization methods are compatible with the compound. |
Frequently Asked Questions (FAQs)
Q1: What is a typical stationary phase for the purification of this compound?
A1: Silica gel (60-120 mesh or 230-400 mesh for flash chromatography) is the most common stationary phase for the purification of organic compounds like this. Alumina can also be used, especially if the compound is sensitive to the acidity of silica gel.
Q2: What solvent systems are recommended for the column chromatography of this compound?
A2: A good starting point for developing a solvent system is a mixture of hexane and ethyl acetate. The optimal ratio can be determined by thin-layer chromatography (TLC). For similar Boc-protected anilines, elution with 20-40% ethyl acetate in hexane or petroleum ether has been reported.[3]
Q3: How can I visualize the compound on a TLC plate?
A3: Since the compound contains an aromatic ring, it should be visible under a UV lamp (254 nm).[4] For more sensitive detection, or if the concentration is low, staining can be used. Common stains for amines include ninhydrin (may require heating for Boc-protected amines) or a potassium permanganate solution.[1]
Q4: My synthesis of this compound involved the reduction of the corresponding nitro compound. What are the likely impurities?
A4: The most probable impurities from the reduction of tert-Butyl (1-(4-nitrophenyl)cyclobutyl)carbamate include:
-
Unreacted starting material (tert-Butyl (1-(4-nitrophenyl)cyclobutyl)carbamate).
-
Partially reduced intermediates such as the corresponding nitroso and hydroxylamine compounds.
-
Coupling byproducts like azoxy compounds, which can form from the reaction of the nitroso and hydroxylamine intermediates.[5]
Q5: Is the Boc protecting group stable during chromatography?
A5: The tert-butoxycarbonyl (Boc) group is sensitive to strong acids. While generally stable on silica gel with neutral eluents, prolonged exposure or the presence of acidic impurities can cause partial deprotection. Adding a small amount of a base like triethylamine to the eluent can help to prevent this.
Experimental Protocols
Thin-Layer Chromatography (TLC) Analysis
A detailed protocol for monitoring the reaction and purification is crucial for success.
Procedure:
-
Prepare a developing chamber with a suitable eluent (e.g., 3:1 Hexane:Ethyl Acetate with 0.5% triethylamine).
-
Spot a dilute solution of the crude reaction mixture onto a silica gel TLC plate.
-
Place the plate in the developing chamber and allow the solvent front to ascend to near the top of the plate.
-
Remove the plate and mark the solvent front.
-
Visualize the spots under a UV lamp and/or by staining with an appropriate reagent (e.g., ninhydrin or potassium permanganate).[1][4]
-
Calculate the retardation factor (Rf) for each spot to assess the separation.
Flash Column Chromatography Protocol
This is a general procedure that should be optimized based on TLC analysis.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexane
-
Ethyl acetate
-
Triethylamine
Procedure:
-
Column Packing: Prepare a slurry of silica gel in the initial eluting solvent (e.g., 95:5 Hexane:Ethyl Acetate with 0.5% triethylamine). Pack a glass column with the slurry, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluting solvent or a stronger solvent like dichloromethane. Adsorb the sample onto a small amount of silica gel by concentrating the solution to dryness. Carefully add the dried sample-silica mixture to the top of the packed column.
-
Elution: Begin eluting the column with the initial solvent mixture. Apply positive pressure to achieve a steady flow rate.
-
Gradient Elution (if necessary): Gradually increase the polarity of the eluent by increasing the proportion of ethyl acetate to separate the desired product from impurities.
-
Fraction Collection: Collect fractions in test tubes and monitor the composition of each fraction by TLC.
-
Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield the purified this compound.
Data Presentation
The following tables summarize typical parameters for TLC and flash chromatography based on analogous compounds. These should be used as a starting point for method development.
Table 1: TLC Parameters for Boc-Protected Aromatic Amines
| Parameter | Recommended Condition | Reference |
| Stationary Phase | Silica gel 60 F₂₅₄ | General Practice |
| Mobile Phase | Hexane:Ethyl Acetate (e.g., 4:1 to 1:1 v/v) + 0.5% Et₃N | [1][3] |
| Visualization | UV light (254 nm), Ninhydrin stain (with heating), Potassium permanganate stain | [1][4] |
Table 2: Flash Chromatography Parameters for Purification
| Parameter | Recommended Value/Condition | Reference |
| Stationary Phase | Silica gel (230-400 mesh) | General Practice |
| Mobile Phase | Gradient of Hexane:Ethyl Acetate with 0.5% Et₃N | [1][3] |
| Sample Loading | 1-5% of silica gel weight | General Practice |
| Flow Rate | 5-10 cm/min (column height) | General Practice |
Visualizations
Experimental Workflow for Purification
Caption: Workflow for the purification of this compound.
Troubleshooting Logic for Poor Separation
Caption: Troubleshooting logic for poor chromatographic separation.
References
Technical Support Center: Boc Deprotection of 1-(4-aminophenyl)cyclobutanamine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues during the Boc deprotection of 1-(4-aminophenyl)cyclobutanamine.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions during the Boc deprotection of amines?
A1: The most prevalent side reaction is the alkylation of nucleophiles by the tert-butyl cation that is generated during the cleavage of the Boc group.[1][2] This reactive carbocation can lead to several byproducts:
-
t-Butylation: The tert-butyl cation can alkylate the starting material or the product, particularly at electron-rich sites. For 1-(4-aminophenyl)cyclobutanamine, this could occur on the aromatic ring or the newly deprotected amine.
-
Formation of Isobutylene and its Polymers: The tert-butyl cation can be quenched by deprotonation to form isobutylene gas, which may polymerize under acidic conditions.[1][3]
Q2: Are there any specific side reactions I should be aware of for 1-(4-aminophenyl)cyclobutanamine?
A2: Yes, due to the presence of the cyclobutane ring, a potential side reaction is the acid-catalyzed rearrangement of the cyclobutyl group. While not documented specifically for this exact molecule during Boc deprotection, the reaction of cyclobutylamine with nitrous acid, which also proceeds through a carbocation-like intermediate, yields a mixture of cyclobutyl alcohol and the rearranged product, cyclopropyl carbinol.[4][5] This suggests that under the acidic conditions of Boc deprotection, a similar rearrangement of the 1-phenylcyclobutylaminyl cation could occur.
Q3: How can I minimize the formation of side products?
A3: To minimize side reactions, especially t-butylation, the use of "scavengers" is highly recommended.[1] Scavengers are nucleophilic compounds that are more reactive towards the tert-butyl cation than your substrate, effectively trapping it. Common scavengers include:
-
Triisopropylsilane (TIS)
-
Triethylsilane (TES)
-
Thioanisole
-
Anisole
For minimizing the risk of cyclobutyl ring rearrangement, using milder deprotection conditions (e.g., lower temperatures, shorter reaction times) may be beneficial.
Q4: What are the recommended deprotection conditions?
A4: The choice of deprotection conditions can influence the outcome of the reaction. Here are some common methods:
-
Trifluoroacetic Acid (TFA): A strong acid commonly used for rapid and complete deprotection.[6][7] It is often used in dichloromethane (DCM) as a solvent.
-
Hydrogen Chloride (HCl) in Dioxane: A milder alternative to TFA that can sometimes provide a cleaner reaction profile.[8]
-
Water-mediated Deprotection: Under neutral conditions at elevated temperatures, water can be used for the deprotection of some N-Boc amines, offering a greener alternative.[9][10]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Incomplete Deprotection | Insufficient acid, short reaction time, or low temperature. | Increase the equivalents of acid, prolong the reaction time, or raise the temperature. Monitor the reaction progress by TLC or LC-MS. |
| Presence of a byproduct with a mass of +56 Da | t-Butylation of the starting material or product. | Add a scavenger such as triisopropylsilane (TIS) or thioanisole to the reaction mixture. |
| Formation of an isomeric byproduct | Rearrangement of the cyclobutyl ring. | Try milder deprotection conditions, such as using HCl in dioxane instead of TFA, or performing the reaction at a lower temperature (e.g., 0 °C). |
| Polymeric material observed in the crude product | Polymerization of isobutylene. | Ensure the reaction is performed in an open or well-vented system to allow isobutylene gas to escape.[3] The use of scavengers can also mitigate this. |
Quantitative Data on Deprotection Methods
The following table summarizes typical outcomes for Boc deprotection under various conditions. Please note that yields can vary depending on the specific substrate and reaction scale.
| Deprotection Method | Reagents | Solvent | Temp (°C) | Time (h) | Typical Yield of Desired Product (%) | Key Side Products |
| Method A | Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 25 | 1-2 | 85-95 | t-Butylated products, potential cyclobutyl rearrangement products |
| Method B | 4M HCl in Dioxane | Dioxane | 25 | 2-4 | 90-98 | Generally cleaner, but may require longer reaction times |
| Method C | Water | - | 90-100 | 0.2-1 | >90 | Eco-friendly, but requires higher temperatures which may not be suitable for all substrates |
Experimental Protocols
Protocol 1: Boc Deprotection using Trifluoroacetic Acid (TFA)
-
Dissolve the Boc-protected 1-(4-aminophenyl)cyclobutanamine (1 equivalent) in anhydrous dichloromethane (DCM) (10 mL per gram of substrate) in a round-bottom flask.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add trifluoroacetic acid (TFA) (10 equivalents) to the stirred solution.
-
Remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction for 1-2 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.
-
Add cold diethyl ether to the residue to precipitate the product as the TFA salt.
-
Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum.
Protocol 2: Boc Deprotection using HCl in Dioxane
-
Dissolve the Boc-protected 1-(4-aminophenyl)cyclobutanamine (1 equivalent) in anhydrous 1,4-dioxane (10 mL per gram of substrate) in a round-bottom flask.
-
To the stirred solution, add a solution of 4M HCl in 1,4-dioxane (5 equivalents).
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Add diethyl ether to the residue to precipitate the hydrochloride salt of the product.
-
Collect the solid by filtration, wash with diethyl ether, and dry under vacuum.
Visualizations
Boc Deprotection and Potential Side Reactions
Caption: Boc deprotection pathway and potential side reactions.
Troubleshooting Workflow for Boc Deprotection
Caption: A logical workflow for troubleshooting Boc deprotection experiments.
References
- 1. Rearrangement [organicavirtuale.altervista.org]
- 2. researchgate.net [researchgate.net]
- 3. Mechanisms of a Cyclobutane-Fused Lactone Hydrolysis in Alkaline and Acidic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. quora.com [quora.com]
- 5. researchgate.net [researchgate.net]
- 6. chemrxiv.org [chemrxiv.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. [PDF] A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Catalyst-free Conditions | Semantic Scholar [semanticscholar.org]
Technical Support Center: Optimization of Suzuki Coupling with Boc-Protected Aminophenyl Boronic Esters
This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing Suzuki-Miyaura coupling reactions involving Boc-protected aminophenyl boronic esters. Below you will find troubleshooting guides and frequently asked questions to address common challenges encountered during these experiments.
Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling reaction with a Boc-protected aminophenyl boronic ester is showing low to no yield. What are the primary factors to investigate?
A1: When encountering low or no yield, a systematic evaluation of the reaction components and conditions is crucial. The primary areas to focus on are:
-
Catalyst System: The choice of palladium precatalyst and ligand is critical for an efficient reaction. Ensure the catalyst is active and suitable for the specific substrates.
-
Base Selection: The base is essential for the transmetalation step but can also lead to side reactions, including the potential deprotection of the Boc group.
-
Solvent System: The solvent influences the solubility of reagents and the reaction kinetics.
-
Reaction Conditions: Temperature, reaction time, and inert atmosphere are critical parameters that must be carefully controlled.
-
Reagent Quality: The purity and stability of the aryl halide, boronic ester, and other reagents can significantly impact the outcome.
Q2: I am observing significant protodeboronation of my Boc-protected aminophenyl boronic ester. How can this be minimized?
A2: Protodeboronation, the cleavage of the C-B bond, is a common side reaction. To minimize it:
-
Use Milder Bases: Strong bases can promote protodeboronation. Consider switching from strong bases like K₃PO₄ to milder options such as K₂CO₃ or Cs₂CO₃.[1]
-
Anhydrous Conditions: Water is often the proton source for this side reaction. Employing anhydrous solvents and reagents can significantly reduce protodeboronation.[1]
-
Use Boronic Esters: Pinacol esters are generally more stable towards protodeboronation than their corresponding boronic acids.[2]
-
Control Reaction Time: Prolonged reaction times can increase the extent of protodeboronation. Monitor the reaction progress and stop it once the starting material is consumed.
Q3: Is the Boc protecting group stable under Suzuki coupling conditions? I am observing deprotection of the amine.
A3: While the Boc group is generally considered base-stable, it can be labile under certain Suzuki coupling conditions, particularly with stronger bases and elevated temperatures. One study has shown that using K₃PO₄ as a base can lead to the hydrolysis of the Boc group.[3]
To avoid Boc deprotection:
-
Select a Milder Base: Opt for weaker bases like Na₂CO₃ or K₂CO₃, which are less likely to cleave the Boc group.
-
Lower the Reaction Temperature: If the reaction tolerates it, reducing the temperature can help preserve the Boc group.
-
Limit Water Content: While some water is often beneficial for Suzuki couplings, excessive amounts in combination with a strong base can facilitate Boc group hydrolysis.
Q4: What are the recommended starting conditions for a Suzuki coupling with a Boc-protected aminophenyl boronic ester?
A4: A good starting point for optimization is to use a common and robust catalyst system. A combination of Pd₂(dba)₃ as the palladium source and a biarylphosphine ligand like SPhos or XPhos is often effective for a broad range of substrates.[4] For the base, K₂CO₃ is a reasonable choice to balance reactivity with the stability of the Boc group. A mixture of a polar aprotic solvent like dioxane or THF with a small amount of water is a standard solvent system.
Troubleshooting Guide
Problem 1: Low to No Product Formation
| Possible Cause | Suggested Solution |
| Inactive Catalyst | Use a fresh batch of palladium precatalyst and ligand. Consider using a more air-stable precatalyst like an XPhos Pd G2 or G3 precatalyst.[3] |
| Inappropriate Ligand | For electron-rich aryl halides, an electron-rich and bulky phosphine ligand like SPhos or XPhos is often beneficial to promote oxidative addition.[5] |
| Insufficiently Active Base | If using a mild base like NaHCO₃, it may not be strong enough. Consider switching to K₂CO₃ or Cs₂CO₃. Ensure the base is finely powdered and dry for anhydrous reactions. |
| Poor Solvent Choice | Ensure all reagents are soluble in the chosen solvent system. For polar substrates, solvents like dioxane, THF, or DMF, often with a water co-solvent, are suitable.[6][7] |
| Low Reaction Temperature | Gradually increase the reaction temperature. Many Suzuki couplings require heating to 80-110 °C. |
| Oxygen Contamination | Thoroughly degas all solvents and the reaction mixture by sparging with an inert gas (Argon or Nitrogen) or by using freeze-pump-thaw cycles. Oxygen can deactivate the catalyst.[1] |
Problem 2: Significant Side Product Formation
| Side Product | Possible Cause | Suggested Solution |
| Protodeboronation Product | The base is too strong, or the reaction time is excessive. | Switch to a milder base (e.g., K₂CO₃, Cs₂CO₃).[1] Monitor the reaction and work it up as soon as the starting material is consumed. |
| Homocoupling of Boronic Ester | Oxygen is present in the reaction mixture, leading to oxidative homocoupling. | Ensure rigorous degassing of all reagents and the reaction vessel.[1] |
| Boc-Deprotected Product | The base is too strong, or the reaction temperature is too high. | Use a milder base like Na₂CO₃ or K₂CO₃.[3] Attempt the reaction at a lower temperature. |
| Hydrodehalogenation of Aryl Halide | The catalyst system is promoting a competing reduction pathway. | This can be complex to troubleshoot. Trying a different ligand or solvent system may alter the catalytic pathway. |
Experimental Protocols
General Procedure for Suzuki Coupling of 4-(Boc-amino)phenylboronic Acid Pinacol Ester with an Aryl Bromide
Materials:
-
4-(Boc-amino)phenylboronic acid pinacol ester (1.2 equivalents)
-
Aryl bromide (1.0 equivalent)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Phosphine ligand (e.g., SPhos, 4 mol%)
-
Base (e.g., K₂CO₃, 2.0 equivalents)
-
Degassed solvent (e.g., 1,4-Dioxane/Water 4:1)
Procedure:
-
Reaction Setup: To a dry Schlenk flask, add the 4-(Boc-amino)phenylboronic acid pinacol ester, aryl bromide, palladium precatalyst, ligand, and base.
-
Inert Atmosphere: Seal the flask with a septum and purge with argon or nitrogen for 10-15 minutes. Alternatively, perform at least three vacuum-argon cycles.
-
Solvent Addition: Add the degassed solvent mixture via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Visualizations
Experimental Workflow
Caption: A generalized workflow for performing a Suzuki coupling reaction.
Troubleshooting Logic Diagram
Caption: A decision tree for troubleshooting common Suzuki coupling issues.
References
Stability issues of tert-Butyl (1-(4-aminophenyl)cyclobutyl)carbamate in storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and handling of tert-Butyl (1-(4-aminophenyl)cyclobutyl)carbamate.
Troubleshooting Guides
This section addresses specific issues that users may encounter during their experiments, providing potential causes and solutions.
| Issue | Potential Cause | Recommended Action |
| Inconsistent analytical results (e.g., varying purity) | Degradation of the compound due to improper storage. | Ensure the compound is stored at 2-8°C in a tightly sealed container, under an inert atmosphere (e.g., argon or nitrogen), and protected from light.[1] For solutions, short-term storage at 2-8°C is recommended, while long-term storage should be at -20°C or -80°C.[2] |
| Contamination with atmospheric moisture or CO2. | Handle the solid compound in a dry, inert environment (e.g., a glove box). Use anhydrous solvents for preparing solutions. | |
| Appearance of new peaks in HPLC chromatogram during reaction work-up | Acid-catalyzed deprotection of the Boc group. | The tert-butoxycarbonyl (Boc) group is highly sensitive to acidic conditions.[1] Avoid acidic work-up conditions if the Boc group needs to remain intact. Neutralize any acidic reagents before work-up. |
| Oxidation of the free amino group. | The aniline moiety is susceptible to oxidation. Avoid exposure to strong oxidizing agents and minimize exposure to air.[2] Consider using degassed solvents and performing reactions under an inert atmosphere. | |
| Low yield in reactions involving the free amino group | The compound may have degraded, leading to a lower concentration of the active starting material. | Confirm the purity of the starting material by HPLC or NMR before use. If degradation is suspected, purify the compound before proceeding. |
| Compound changes color (e.g., turns yellow or brown) upon storage | This is often an indication of oxidation or degradation. | Discard the material if significant color change is observed, as it may contain impurities that could interfere with downstream applications. Review storage conditions to prevent future degradation. |
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: For optimal stability, the solid compound should be stored in a cool, dry, and dark place, preferably at 2-8°C under an inert atmosphere such as argon or nitrogen.[1] It is also recommended to use cold-chain transportation.[1] Solutions should be stored at low temperatures, with -20°C suitable for short-to-medium-term storage and -80°C for long-term storage.[2]
Q2: What are the primary degradation pathways for this compound?
A2: The main potential degradation pathways are:
-
Acid Hydrolysis: The Boc protecting group is labile in acidic conditions, leading to its removal and the formation of the corresponding free diamine, isobutylene, and carbon dioxide.[1]
-
Oxidation: The free aromatic amine (aniline) functionality is susceptible to oxidation, which can be accelerated by exposure to air and light. This can lead to the formation of colored impurities.
-
Thermal Degradation: While generally stable at recommended storage temperatures, prolonged exposure to high temperatures can cause thermolytic cleavage of the Boc group.[1]
Q3: How can I assess the stability of my sample?
A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the recommended approach to assess the purity and detect any degradation products. Techniques such as LC-MS can be used to identify the mass of any new peaks that appear, aiding in the identification of degradation products. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to confirm the structure and purity of the compound.[1]
Q4: Is this compound sensitive to light?
Hypothetical Stability Data Summary
The following table summarizes the expected stability of this compound under various stress conditions. This data is illustrative and based on the known chemistry of similar compounds.
| Stress Condition | Expected Observation | Primary Degradation Product (Hypothetical) |
| Acidic (e.g., 0.1 M HCl, RT) | Significant degradation | 1-(4-aminophenyl)cyclobutanamine (Boc deprotection) |
| Basic (e.g., 0.1 M NaOH, RT) | Likely stable | Minimal to no degradation |
| Oxidative (e.g., 3% H2O2, RT) | Moderate to significant degradation | Oxidized aniline derivatives |
| Thermal (e.g., 80°C, solid state) | Slow degradation over time | 1-(4-aminophenyl)cyclobutanamine (Boc deprotection) |
| Photolytic (e.g., UV/Vis light) | Potential for slow degradation | Oxidized and/or rearranged products |
Experimental Protocols
Protocol for a Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study to investigate the stability of this compound.
1. Preparation of Stock Solution:
-
Accurately weigh and dissolve the compound in a suitable solvent (e.g., acetonitrile or methanol) to prepare a stock solution of known concentration (e.g., 1 mg/mL).
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M hydrochloric acid. Keep the mixture at room temperature and analyze samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M sodium hydroxide. Keep the mixture at room temperature and analyze samples at the same time points as the acid hydrolysis experiment.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Store the solution at room temperature, protected from light, and analyze at the specified time points.
-
Thermal Degradation: Place a known quantity of the solid compound in a controlled temperature oven at 80°C. Also, place a solution of the compound in a suitable solvent in the oven. Analyze samples at various time points.
-
Photostability: Expose a solution of the compound to a calibrated light source (e.g., consistent with ICH Q1B guidelines). Wrap a control sample in aluminum foil and place it alongside the exposed sample. Analyze both samples at defined intervals.
3. Sample Analysis:
-
At each time point, withdraw an aliquot of the stressed sample.
-
If necessary, neutralize the acidic or basic samples.
-
Dilute the sample to a suitable concentration for analysis.
-
Analyze the samples using a validated stability-indicating HPLC method.
Stability-Indicating HPLC Method (Example)
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or ammonium acetate buffer, depending on the desired separation).
-
Flow Rate: 1.0 mL/min
-
Detector: UV at a suitable wavelength (e.g., 254 nm).
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
Visualizations
Caption: Recommended storage conditions for solid this compound.
Caption: Potential degradation pathways for the compound.
Caption: General workflow for a forced degradation study.
References
Troubleshooting low yields in the preparation of kinase inhibitors
This guide provides troubleshooting strategies and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common challenges, particularly low yields, encountered during the synthesis of kinase inhibitors.
Frequently Asked Questions (FAQs)
Q1: My reaction yield is significantly lower than reported in the literature. What are the most common initial checks I should perform?
A1: When facing unexpectedly low yields, begin by systematically evaluating the foundational components of your reaction. First, verify the purity and integrity of your starting materials and reagents. Impurities or degradation can halt or divert a reaction. Second, ensure all reagents were added in the correct stoichiometry. Third, confirm that the reaction was conducted under the specified atmosphere (e.g., inert gas like nitrogen or argon) if it involves air-sensitive reagents or catalysts. Finally, re-evaluate the reaction time and temperature, as deviations can lead to incomplete reactions or the formation of side products.
Q2: I'm observing a mixture of regioisomers in my product, with the desired isomer being the minor component. How can I improve the regioselectivity?
A2: The formation of undesired regioisomers is a common issue, particularly in cyclization reactions like pyrazole synthesis.[1] The choice of reaction conditions is critical. Experiment with different solvents, bases, and temperatures, as these factors can influence the kinetic versus thermodynamic control of the reaction, thereby favoring one regioisomer over another.[1] The electronic and steric properties of substituents on your precursors also play a significant role in directing the regioselectivity of the cyclization.[1]
Q3: My palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Buchwald-Hartwig) is giving a low yield. What are the key parameters to optimize?
A3: Palladium-catalyzed cross-coupling reactions are fundamental to synthesizing many kinase inhibitors but can be sensitive to multiple variables.[2] Key parameters to investigate include the choice of palladium catalyst and ligand, the type and concentration of the base, the solvent, and the reaction temperature and time.[3] Interactions between these parameters can be complex and non-linear.[3] A Design of Experiments (DoE) approach can be more efficient than traditional one-factor-at-a-time optimization to identify the ideal conditions.[3]
Q4: I seem to be losing a significant amount of my product during the work-up and purification steps. What can I do to minimize this loss?
A4: Product loss during purification is a frequent contributor to low overall yields.
-
Work-up: If performing a liquid-liquid extraction, ensure the pH is optimized to keep your compound un-ionized and in the organic layer. Insufficient mixing or inadequate phase separation can also lead to loss.
-
Precipitation/Recrystallization: If the product precipitates upon adding an anti-solvent or cooling, ensure the process is not too rapid, which can trap impurities and reduce yield. When washing the filtered product, use a minimal amount of cold solvent to avoid redissolving it.[4]
-
Column Chromatography: Product can be lost on the column if it binds too strongly to the silica gel. Consider deactivating the silica with a base like triethylamine if your compound is basic. Ensure the chosen solvent system provides an appropriate Rf value (typically 0.2-0.4) for good separation without excessive band broadening.
Q5: The reaction works well on a small scale, but the yield drops significantly upon scale-up. What could be the cause?
A5: Scale-up challenges often arise from issues related to mass and heat transfer. In larger vessels, mixing may be less efficient, leading to localized concentration or temperature gradients that can promote side reactions. Exothermic reactions that were manageable on a small scale may overheat, causing degradation. Ensure your stirring is vigorous and consider adjusting the rate of reagent addition to control the reaction's temperature profile.
Troubleshooting Workflow for Low Yields
This decision tree provides a logical workflow to diagnose the root cause of low product yields in kinase inhibitor synthesis.
Caption: Troubleshooting decision tree for low synthesis yields.
Quantitative Data: Optimizing Reaction Conditions
Optimizing reaction parameters is crucial for maximizing yield. The following table illustrates the impact of a Design of Experiments (DoE) approach on a Suzuki coupling reaction, a common method for synthesizing kinase inhibitors.[3]
| Parameter | Original Conditions | Original Yield | Optimized Conditions | Optimized Yield |
| Catalyst | Pd(dppf)Cl₂ | 72% | Pd₂(dba)₃ with SPhos | 92% |
| Base | K₂CO₃ | K₃PO₄ | ||
| Solvent | Dioxane/H₂O | Toluene/H₂O | ||
| Temperature | 80 °C | 100 °C | ||
| Experiment Count | ~40 (OFAT) | - | 15 (DoE) | - |
| Data adapted from a case study on Suzuki coupling optimization which demonstrated a 20% increase in yield and a significant reduction in the number of experiments required.[3] |
Experimental Protocols
Protocol 1: Nucleophilic Aromatic Substitution (SNAr)
This protocol describes a general method for the SNAr reaction between 7-chloro-6-nitroquinoline and a substituted aniline, a key step in creating a common kinase inhibitor scaffold.[4]
Materials:
-
7-Chloro-6-nitroquinoline (1.0 eq)
-
Substituted aniline (1.1 - 1.5 eq)
-
Ethanol or Isopropanol
-
Concentrated HCl (catalytic amount, optional)
-
Ammonium hydroxide solution
-
Distilled water
Procedure:
-
To a round-bottom flask, add 7-chloro-6-nitroquinoline and the desired substituted aniline.[4]
-
Add ethanol or isopropanol as the solvent.[4] A catalytic amount of concentrated HCl can optionally be added.[4]
-
Attach a reflux condenser and heat the reaction mixture to reflux for 4-24 hours.[4]
-
Monitor the reaction's progress using Thin Layer Chromatography (TLC).[4]
-
Once the reaction is complete, cool the mixture to room temperature.[4]
-
Neutralize the mixture with an ammonium hydroxide solution to precipitate the product.[4]
-
Filter the precipitate using vacuum filtration.[4]
-
Wash the solid product thoroughly with water, followed by a small amount of cold ethanol.[4]
-
Dry the crude product under vacuum. If necessary, purify further by recrystallization or column chromatography.[4]
Protocol 2: Knorr Pyrazole Synthesis
This protocol outlines the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative, a highly efficient method for creating the pyrazole core found in many kinase inhibitors.[2]
Materials:
-
Acetylacetone (1,3-pentanedione) (1.0 eq)
-
Hydrazine hydrate (1.0 eq)
-
Ethanol
-
Glacial acetic acid (catalytic)
Procedure:
-
In a round-bottom flask, dissolve acetylacetone (0.1 mol) in ethanol (100 mL) and begin stirring at room temperature.[2]
-
Slowly add hydrazine hydrate (0.1 mol) to the solution. Note that the reaction may be exothermic.[2]
-
Add a catalytic amount (2-3 drops) of glacial acetic acid.[2]
-
Attach a reflux condenser and heat the mixture to reflux (approx. 80°C) for 2 hours.[2]
-
Monitor reaction progress via TLC.[2]
-
After completion, cool the reaction mixture to room temperature, then place it in an ice bath to facilitate product precipitation.[2]
-
Collect the solid product by vacuum filtration and wash with a small volume of cold ethanol.[2]
-
Dry the product under vacuum to yield 3,5-dimethylpyrazole.[2]
Visualizations
EGFR Signaling Pathway and Inhibition
Many kinase inhibitors target Receptor Tyrosine Kinases (RTKs) like EGFR to block downstream signaling pathways that drive cell proliferation.[5]
Caption: Simplified EGFR signaling pathway and point of inhibition.
General Synthesis Workflow
The following diagram illustrates a typical workflow from reaction setup to the final, purified kinase inhibitor.
Caption: General workflow for kinase inhibitor synthesis and purification.
References
Alternative methods for the synthesis of functionalized cyclobutanes
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of functionalized cyclobutanes. The content is designed to address specific experimental challenges and offer practical solutions.
I. Troubleshooting Guides
This section addresses common problems encountered during the synthesis of functionalized cyclobutanes using various alternative methods.
Photochemical [2+2] Cycloadditions
Question: My photochemical [2+2] cycloaddition reaction is resulting in a low yield of the desired cyclobutane product. What are the potential causes and how can I improve the yield?
Answer:
Low yields in photochemical [2+2] cycloadditions can stem from several factors. A systematic approach to troubleshooting is recommended:
-
Inadequate Light Source or Reaction Setup: Ensure the wavelength of your UV lamp is appropriate for the substrate's absorption maximum.[1][2] For enone cycloadditions, triplet sensitization using lamps that emit in the range of the sensitizer's absorption is crucial.[2][3] The reaction vessel should be made of quartz to allow for the transmission of low-wavelength UV light.[1]
-
Presence of Quenchers: Dissolved oxygen is a common triplet state quencher and can lead to side reactions.[4][5] Degas the solvent thoroughly by bubbling with an inert gas (e.g., argon or nitrogen) for at least 30 minutes prior to and during the irradiation.[4][5]
-
Substrate Concentration: The concentration of the alkene component can significantly impact the reaction outcome. For intermolecular reactions, using an excess of the alkene can help to suppress the competing dimerization of the enone.[2] However, excessively high concentrations can sometimes lead to polymerization.
-
Competing Side Reactions: Acyclic enones can undergo cis-trans isomerization upon photoexcitation, which is an energy-wasting process that reduces the quantum yield of the cycloaddition.[6] The formation of oligomers or polymers can also be a significant issue, especially with electron-rich styrenes.[7] Careful monitoring of the reaction by TLC or NMR can help identify the extent of these side reactions.
-
Incorrect Solvent Choice: The polarity of the solvent can influence the stability of the excited state and intermediates.[4][5] For many [2+2] cycloadditions, non-polar aprotic solvents are preferred to minimize side reactions.[4] In some cases, using a solvent that also acts as a triplet sensitizer, such as acetone, can be beneficial.[2]
Question: I am observing the formation of multiple regio- and stereoisomers in my [2+2] cycloaddition. How can I improve the selectivity?
Answer:
Controlling regio- and stereoselectivity is a common challenge in [2+2] cycloadditions.[1][8] Here are some strategies to enhance selectivity:
-
Use of Chiral Auxiliaries or Catalysts: The incorporation of a chiral auxiliary on one of the reacting alkenes can induce facial selectivity, leading to the preferential formation of one diastereomer.[9] Chiral Lewis acids or photosensitizers can also be employed to catalyze enantioselective cycloadditions.[9]
-
Template-Directed Reactions: Supramolecular templates or hydrogen-bonding interactions can pre-organize the reactants, leading to highly regio- and stereoselective cycloadditions.[9]
-
Visible Light Photoredox Catalysis: This method often provides excellent diastereoselectivity in crossed [2+2] cycloadditions of acyclic enones.[6][10] The mechanism, involving radical ion intermediates, can favor the formation of a single diastereomer.
-
Reaction Conditions Optimization: Temperature and solvent can influence the selectivity. Running the reaction at lower temperatures can sometimes improve diastereoselectivity. As mentioned earlier, solvent polarity can also play a role.[4]
Transition Metal-Catalyzed Cycloadditions
Question: My palladium-catalyzed [2+2] cycloaddition is not proceeding or is giving a low yield. What should I check?
Answer:
The success of palladium-catalyzed cycloadditions is highly dependent on the catalyst system and reaction conditions.[11]
-
Catalyst and Ligand Choice: The choice of palladium source (e.g., Pd(OAc)₂, Pd(PPh₃)₂Cl₂) and ligand is critical.[11] Ligands such as phosphines (e.g., PCy₃) can significantly influence the catalytic activity and selectivity.[11] It is often necessary to screen a variety of ligands to find the optimal one for a specific substrate combination.
-
Base and Additives: The base used in the reaction can have a profound effect on the outcome. Common bases include carbonates and phosphates. Additives like Lewis acids may be required to promote the reaction and suppress side reactions.[12]
-
Reaction Temperature and Time: These reactions often require elevated temperatures to proceed at a reasonable rate.[11] Optimization of both temperature and reaction time is crucial to maximize the yield and minimize decomposition.
-
Substrate Purity: Impurities in the starting materials can poison the catalyst. Ensure that your substrates are of high purity.
C-H Functionalization for Cyclobutane Synthesis
Question: I am attempting a directed C-H functionalization to synthesize a substituted cyclobutane, but the reaction is inefficient. What are the common pitfalls?
Answer:
Directed C-H functionalization is a powerful tool, but its success hinges on several factors.[8][13]
-
Directing Group Selection: The choice of directing group is paramount.[8][14] Not all directing groups are equally effective for a given transformation. For example, in some palladium-catalyzed arylations, an 8-aminoquinoline directing group may be less effective than an o-thioanisidine group.[8]
-
Catalyst System: The metal catalyst (commonly palladium or rhodium) and any necessary oxidants or additives must be carefully chosen.[8][13] The catalyst loading may also need to be optimized.[8]
-
Steric and Electronic Effects: The steric and electronic environment around the targeted C-H bond can significantly influence the reaction's feasibility.[8] Highly hindered C-H bonds may be unreactive.
-
Chelation and Catalyst Deactivation: The substrate or products might chelate to the metal center in a non-productive manner, leading to catalyst inhibition.[8]
II. Frequently Asked Questions (FAQs)
Q1: What are the main advantages of using visible-light photoredox catalysis for [2+2] cycloadditions compared to traditional UV-light methods?
A1: Visible-light photoredox catalysis offers several advantages:
-
Milder Reaction Conditions: It utilizes low-energy visible light, which is less damaging to sensitive functional groups compared to high-energy UV light.[6][15]
-
Improved Selectivity: These reactions often exhibit high levels of chemo-, regio-, and diastereoselectivity, particularly in crossed cycloadditions.[6]
-
Broader Substrate Scope: It can enable cycloadditions that are inefficient under UV irradiation, such as the heterodimerization of dissimilar acyclic enones.[6]
-
Operational Simplicity: Reactions can often be set up using simple light sources like household light bulbs or even sunlight.[6]
Q2: How can I purify a mixture of diastereomeric cyclobutane products?
A2: The separation of diastereomers can be challenging. Common techniques include:
-
Flash Column Chromatography: This is the most common method. Careful selection of the solvent system is crucial to achieve good separation. Sometimes, multiple columns or the use of different stationary phases may be necessary.[16]
-
Crystallization: If one of the diastereomers is crystalline, fractional crystallization can be an effective purification method.
-
Derivatization: In some cases, the diastereomeric mixture can be derivatized to introduce a functional group that facilitates separation (e.g., forming esters or amides). The desired diastereomer can then be recovered after separation by cleaving the auxiliary group.[16]
Q3: What are some common side reactions to be aware of in enone [2+2] photocycloadditions?
A3: Besides the desired cycloaddition, several side reactions can occur:[2]
-
Enone Dimerization: The excited enone can react with a ground-state enone molecule, leading to the formation of homodimers.
-
Cis-Trans Isomerization: Acyclic enones can undergo photoisomerization, which is a non-productive pathway that lowers the overall efficiency.[6]
-
Polymerization: Especially with electron-rich alkenes, polymerization can be a significant competing process.
-
Hydrogen Abstraction: The excited enone can abstract a hydrogen atom from the solvent or another molecule, leading to reduction products.
Q4: Are there any non-photochemical alternatives to [2+2] cycloadditions for synthesizing cyclobutanes?
A4: Yes, several non-photochemical methods exist:
-
Ring Expansion Reactions: Ring expansion of cyclopropanol or cyclopropylcarbinol derivatives can provide access to functionalized cyclobutanones.[9]
-
Ring Contraction Reactions: Certain larger rings can undergo ring contraction to form cyclobutane derivatives.[17]
-
Transition Metal-Catalyzed Cyclizations: Intramolecular cyclization of appropriate acyclic precursors can yield cyclobutanes.[10]
-
Ketene Cycloadditions: The [2+2] cycloaddition of ketenes with alkenes is a thermal process that produces cyclobutanones with high regio- and stereoselectivity.[8]
III. Data Presentation
Table 1: Comparison of Selected Methods for the Synthesis of Functionalized Cyclobutanes
| Method | Substrate 1 | Substrate 2 | Catalyst/Conditions | Yield (%) | Diastereoselectivity (dr) | Enantioselectivity (ee %) | Reference |
| Visible Light Photoredox [2+2] Cycloaddition | Aryl Enone | Aliphatic Enone | Ru(bpy)₃Cl₂, visible light, i-Pr₂NEt | 84 | >10:1 | N/A | [6] |
| Visible Light Photoredox [2+2] Cycloaddition | Electron-rich Styrene | Electron-rich Styrene | Ru(bpy)₃Cl₂, visible light, MV²⁺ | 85 | N/A | N/A | [15] |
| Palladium-Catalyzed C-H Arylation | Cyclobutane with directing group | Iodobenzene | Pd(OAc)₂, Ag₂CO₃ | 97 | single diastereomer | N/A | [8] |
| Rhodium-Catalyzed C-H Insertion | Arylcyclobutane | Aryl diazoacetate | Rh₂(S-TCPTAD)₄ | 50-98 | N/A | up to 98 | [13] |
| Ring Expansion of Vinylcyclopropane | Vinylcyclopropane | N/A | Ag(I) catalyst | 70-90 | stereospecific | N/A | [18] |
| Ketene [2+2] Cycloaddition | Dichloroketene | Chiral Allene | Thermal | Good | Stereospecific | Complete transfer of optical purity | [9] |
IV. Experimental Protocols
Protocol for Visible-Light-Mediated [2+2] Cycloaddition of an Aryl Enone and an Aliphatic Enone
Materials:
-
Aryl enone (1.0 equiv)
-
Aliphatic enone (2.0 equiv)
-
Ru(bpy)₃Cl₂ (1 mol %)
-
N,N-Diisopropylethylamine (i-Pr₂NEt) (1.5 equiv)
-
Anhydrous acetonitrile (MeCN)
-
Schlenk flask or vial with a magnetic stir bar
-
Blue LED light source
Procedure:
-
To a Schlenk flask charged with a magnetic stir bar, add the aryl enone, aliphatic enone, and Ru(bpy)₃Cl₂.
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous MeCN via syringe, followed by the addition of i-Pr₂NEt.
-
Place the reaction flask approximately 2 cm away from a blue LED lamp and stir at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or ¹H NMR spectroscopy.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired cyclobutane adduct.
Adapted from Yoon, T. P., et al. J. Am. Chem. Soc. 2008, 130, 12886-12887.[10]
Protocol for Palladium-Catalyzed C-H Arylation of a Cyclobutane
Materials:
-
Cyclobutane substrate with an 8-aminoquinoline directing group (1.0 equiv)
-
Aryl iodide (2.5 equiv)
-
Pd(OAc)₂ (5 mol %)
-
Ag₂CO₃ (2.5 equiv)
-
Anhydrous toluene
-
Sealed tube with a magnetic stir bar
Procedure:
-
To a sealed tube containing a magnetic stir bar, add the cyclobutane substrate, aryl iodide, Pd(OAc)₂, and Ag₂CO₃.
-
Evacuate and backfill the tube with argon three times.
-
Add anhydrous toluene via syringe.
-
Seal the tube and place it in a preheated oil bath at 80 °C.
-
Stir the reaction mixture for the specified time (monitor by TLC or LC-MS).
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Adapted from Baran, P. S., et al. J. Org. Chem. 2014, 79, 3783-3803.[8]
V. Visualizations
Caption: Experimental workflow for a typical visible-light mediated photochemical [2+2] cycloaddition.
Caption: Troubleshooting guide for low yields in photochemical [2+2] cycloadditions.
References
- 1. quintus.mickel.ch [quintus.mickel.ch]
- 2. Enone–alkene cycloadditions - Wikipedia [en.wikipedia.org]
- 3. baranlab.org [baranlab.org]
- 4. chemrxiv.org [chemrxiv.org]
- 5. benchchem.com [benchchem.com]
- 6. Crossed Intermolecular [2+2] Cycloadditions of Acyclic Enones via Visible Light Photocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cycloaddition reactions [2+2] | PPTX [slideshare.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones | MDPI [mdpi.com]
- 10. Cyclobutane synthesis [organic-chemistry.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Regio- and Stereoselective Rhodium(II)-Catalyzed C–H Functionalization of Cyclobutanes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. baranlab.org [baranlab.org]
- 15. [2+2] Cycloadditions by Oxidative Visible Light Photocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Stereoselective Synthesis of Cyclobutanes by Contraction of Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Stereoselective Preparation of Cyclobutanes with Four Different Substituents: Total Synthesis and Structural Revision of Pipercyclobutanamide A and Piperchabamide G - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Unveiling the Spectroscopic Signature: A Comparative Guide to the ¹H and ¹³C NMR of tert-Butyl (1-(4-aminophenyl)cyclobutyl)carbamate
For researchers, scientists, and professionals in drug development, a thorough understanding of the structural characteristics of novel compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy serves as a cornerstone technique for elucidating molecular structures. This guide provides a comparative analysis of the ¹H and ¹³C NMR spectra of tert-Butyl (1-(4-aminophenyl)cyclobutyl)carbamate, a molecule of interest in medicinal chemistry, against a structurally related analogue.
Due to the absence of publicly available experimental NMR data for this compound, this guide presents a detailed analysis based on predicted spectral data, offering a valuable reference for its characterization. To provide a tangible comparison, the experimental NMR data for the closely related compound, tert-butyl (4-aminophenyl)carbamate, which lacks the cyclobutyl moiety, is presented alongside. This juxtaposition highlights the spectroscopic influence of the cyclobutyl ring, aiding in the identification and structural confirmation of this class of compounds.
Comparative NMR Data Analysis
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound and the experimental data for tert-butyl (4-aminophenyl)carbamate.
Table 1: ¹H NMR Data Comparison
| Assignment | This compound (Predicted) | tert-butyl (4-aminophenyl)carbamate (Experimental) |
| tert-Butyl (9H, s) | ~ 1.45 ppm | 1.51 ppm |
| NH-Boc (1H, s) | ~ 5.0 ppm | 6.35 ppm (br s) |
| Aromatic CH (2H, d) | ~ 7.20 ppm | 7.15 ppm (d, J = 8.6 Hz) |
| Aromatic CH (2H, d) | ~ 6.65 ppm | 6.66 ppm (d, J = 8.6 Hz) |
| NH₂ (2H, br s) | ~ 3.6 ppm | 3.63 ppm (br s) |
| Cyclobutyl CH₂ (4H, m) | ~ 1.8 - 2.5 ppm | - |
| Cyclobutyl CH (1H, m) | - | - |
Table 2: ¹³C NMR Data Comparison
| Assignment | This compound (Predicted) | tert-butyl (4-aminophenyl)carbamate (Experimental) |
| C=O (carbamate) | ~ 155 ppm | 153.9 ppm |
| C-quaternary (aromatic, attached to N) | ~ 145 ppm | 142.9 ppm |
| C-quaternary (aromatic, attached to C) | ~ 130 ppm | 131.2 ppm |
| CH (aromatic) | ~ 128 ppm | 121.8 ppm |
| CH (aromatic) | ~ 115 ppm | 115.2 ppm |
| C-quaternary (tert-butyl) | ~ 80 ppm | 79.9 ppm |
| C-quaternary (cyclobutyl) | ~ 55 ppm | - |
| CH₂ (cyclobutyl) | ~ 30 ppm | - |
| CH₃ (tert-butyl) | ~ 28 ppm | 28.4 ppm |
Experimental Protocols
The experimental data for tert-butyl (4-aminophenyl)carbamate was obtained under the following standard NMR acquisition conditions. These protocols are also recommended for the characterization of this compound.
¹H NMR Spectroscopy:
-
Instrument: 400 MHz NMR Spectrometer
-
Solvent: Chloroform-d (CDCl₃)
-
Standard: Tetramethylsilane (TMS) at 0.00 ppm
-
Temperature: 298 K
-
Pulse Program: Standard zg30
-
Number of Scans: 16
-
Relaxation Delay: 1.0 s
¹³C NMR Spectroscopy:
-
Instrument: 100 MHz NMR Spectrometer
-
Solvent: Chloroform-d (CDCl₃)
-
Standard: CDCl₃ at 77.16 ppm
-
Temperature: 298 K
-
Pulse Program: Standard zgpg30 with proton decoupling
-
Number of Scans: 1024
-
Relaxation Delay: 2.0 s
Structural Relationship and NMR Correlation
The following diagram illustrates the chemical structure of this compound and highlights the key functional groups whose NMR signals are discussed.
Caption: Correlation of functional groups in this compound with their expected NMR chemical shift regions.
Disclaimer: The NMR data for this compound presented in this guide is based on predictive algorithms and should be confirmed by experimental analysis. The experimental data for the comparative compound, tert-butyl (4-aminophenyl)carbamate, is sourced from publicly available databases.
Navigating the Analytical Maze: A Comparative Guide to the Mass Spectrometry of tert-Butyl (1-(4-aminophenyl)cyclobutyl)carbamate
For researchers, scientists, and drug development professionals engaged in the synthesis and characterization of novel chemical entities, robust analytical methodologies are paramount. This guide provides a comprehensive comparison of mass spectrometry-based techniques for the analysis of tert-Butyl (1-(4-aminophenyl)cyclobutyl)carbamate, a bifunctional molecule featuring a protected amine and a primary aromatic amine. The insights and data presented herein offer a framework for selecting the optimal analytical strategy for similar carbamate-protected compounds crucial in modern medicinal chemistry.
The tert-butoxycarbonyl (Boc) protecting group is a cornerstone of contemporary organic synthesis, prized for its stability and ease of removal. However, its lability under certain mass spectrometric conditions presents unique analytical challenges. Understanding the fragmentation behavior of Boc-protected compounds like this compound is essential for unambiguous identification and quantification. This guide delves into the expected mass spectral characteristics of this compound and compares the utility of various mass spectrometric and alternative analytical approaches.
Predicted Mass Spectrometry Data
While specific experimental data for this compound is not widely published, its mass spectral behavior can be reliably predicted based on the well-documented fragmentation of Boc-protected amines. The primary fragmentation pathway involves the loss of the tert-butyl group or the entire Boc moiety through a McLafferty-type rearrangement.
Below is a summary of the predicted key mass-to-charge ratios (m/z) for the target analyte in positive ion mode electrospray ionization (ESI) mass spectrometry.
| Ion | Predicted m/z | Description |
| [M+H]⁺ | 263.1754 | Protonated molecular ion |
| [M-C₄H₈+H]⁺ | 207.1128 | Loss of isobutylene from the Boc group |
| [M-Boc+H]⁺ | 163.1226 | Loss of the entire Boc group (C₅H₉O₂) |
| [C₄H₉]⁺ | 57.0699 | tert-Butyl cation |
Comparison of Analytical Techniques
The choice of analytical technique is critical for obtaining reliable data. Here, we compare Liquid Chromatography-Mass Spectrometry (LC-MS), High-Resolution Mass Spectrometry (HRMS), and Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of this compound.
| Technique | Advantages | Disadvantages | Applicability to Target Analyte |
| LC-MS/MS | High sensitivity and selectivity; suitable for thermally labile compounds; provides structural information through fragmentation. | Matrix effects can cause ion suppression or enhancement. | Excellent: The method of choice for this type of molecule, allowing for separation from impurities and confirmation of identity through characteristic fragmentation. |
| HRMS (e.g., Orbitrap, TOF) | Provides highly accurate mass measurements, enabling confident elemental composition determination. | Higher instrument cost and complexity. | Highly Recommended: For definitive structural confirmation and differentiation from isobaric interferences. |
| GC-MS | Excellent chromatographic resolution for volatile compounds. | Not suitable for thermally labile or non-volatile compounds without derivatization. The target analyte is likely to degrade at typical GC inlet temperatures. | Not Recommended: The carbamate moiety is prone to thermal decomposition, making GC-MS an unreliable method without prior derivatization. |
Experimental Protocols
A robust analytical method requires a well-defined experimental protocol. The following is a representative Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the analysis of this compound.
1. Sample Preparation
-
Prepare a stock solution of the analyte in methanol or acetonitrile at a concentration of 1 mg/mL.
-
Dilute the stock solution with the initial mobile phase to a working concentration of 1-10 µg/mL.
-
Filter the final solution through a 0.22 µm syringe filter before injection.
2. Liquid Chromatography Conditions
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: Start at 10% B, increase to 95% B over 5 minutes, hold for 2 minutes, and return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 2 µL.
3. Mass Spectrometry Conditions
-
Ion Source: Electrospray Ionization (ESI).
-
Polarity: Positive.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
Scan Mode: Full Scan (m/z 50-500) and Product Ion Scan of m/z 263.18.
-
Collision Energy: Ramped (e.g., 10-30 eV) to observe parent and fragment ions.
Visualizing the Workflow and Fragmentation
To further clarify the analytical process and the chemical transformations during analysis, the following diagrams are provided.
Cyclobutane Linkers in Drug Design: A Comparative Guide
In the landscape of modern drug discovery, the linker region of a therapeutic agent plays a pivotal role in defining its pharmacological profile. Among the diverse array of linkers, the cyclobutane motif has emerged as a compelling structural element, offering a unique combination of rigidity and three-dimensionality. This guide provides an objective comparison of cyclobutane linkers with other commonly employed alternatives, supported by experimental data to inform researchers, scientists, and drug development professionals in their design strategies.
Data Presentation: Quantitative Comparison of Linker Performance
The incorporation of a cyclobutane linker can significantly impact a drug's potency, selectivity, metabolic stability, and pharmacokinetic properties. The following tables summarize quantitative data from studies comparing cyclobutane-containing compounds with analogs featuring alternative linkers.
Table 1: Comparison of a Cyclobutane Linker and a Flexible Linker in a Small Molecule Inhibitor
| Parameter | Compound with Flexible Linker | Compound with cis-1,4-Cyclobutane Linker (Compound 27) | Reference |
| In Vitro Potency | - | Optimal | [1] |
| Lipophilicity | - | Slightly Increased | [1] |
| Plasma Exposure (in vivo, mice) | Lower | Highest | [1] |
| Oral Bioavailability (in vivo, mice) | Lower | Highest | [1] |
Table 2: Comparison of a Cyclobutane-Containing JAK1 Inhibitor with a Predecessor
| Parameter | Tofacitinib (piperidine linker) | PF-04965842 (cis-1,3-cyclobutane diamine linker) | Reference |
| JAK1 Potency (IC50) | - | Nanomolar range | [2][3] |
| Selectivity for JAK1 over JAK2 | Lower | - | [2] |
| Selectivity within JAK family | Good | Excellent | [1] |
| Efficacy in rat adjuvant-induced arthritis (rAIA) model | Effective | Demonstrated Efficacy | [2][3] |
Table 3: Comparison of Cathepsin B-Cleavable Linkers in Antibody-Drug Conjugates (ADCs)
| Parameter | Valine-Citrulline (Val-Cit) Linker | Cyclobutane-1,1-dicarboxamide-Citrulline (cBu-Cit) Linker | Reference |
| Cleavage Specificity | Broad (cleaved by multiple cathepsins) | Predominantly Cathepsin B | [4][] |
| Inhibition of Drug Release by Cathepsin B Inhibitor | < 15% | > 75% | [4][] |
| Inhibition of Drug Release by Cathepsin K Inhibitor | - | No significant effect | [4][] |
| In Vitro Tumor Inhibition | - | Greater than Val-Cit ADC | [] |
| Stability in Mouse Plasma | Unstable (cleavage by carboxylesterase) | More Stable | [6] |
Experimental Protocols
To ensure the reproducibility and validity of the data presented, detailed methodologies for key experiments are provided below.
Liver Microsomal Stability Assay
Objective: To determine the in vitro intrinsic clearance (CLint) of a compound, providing an indication of its metabolic stability.
Materials:
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Pooled liver microsomes (human, rat, etc.)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
Ice-cold acetonitrile with an internal standard
Procedure:
-
Preparation: Prepare working solutions of the test compound and liver microsomes in phosphate buffer.
-
Incubation: In a 96-well plate, pre-warm the microsomal solution and the test compound solution at 37°C for 5-10 minutes.
-
Reaction Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system. The final reaction mixture should contain the test compound (e.g., 1 µM), liver microsomes (e.g., 0.5 mg/mL), and the NADPH regenerating system.
-
Time Points: At designated time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard. The t=0 sample is taken immediately after adding the NADPH system.
-
Sample Processing: Centrifuge the plate to pellet the precipitated proteins. Transfer the supernatant to a new plate for analysis.
-
Analysis: Analyze the concentration of the remaining parent compound in each sample using a validated LC-MS/MS method.
-
Data Analysis: Determine the rate of disappearance of the parent compound to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).[7]
In Vitro Cathepsin B Cleavage Assay for ADC Linkers
Objective: To determine the rate and specificity of payload release from an ADC linker by the lysosomal protease Cathepsin B.
Materials:
-
ADC construct
-
Recombinant human Cathepsin B
-
Assay Buffer (e.g., 25 mM MES, 5 mM DTT, pH 5.0)
-
Quenching Solution (e.g., acetonitrile with an internal standard)
-
Cathepsin B inhibitor (for specificity control)
Procedure:
-
Enzyme Activation: Activate recombinant Cathepsin B by incubating it in Activation Buffer at room temperature for 15 minutes to ensure the active-site cysteine is in its reduced state.
-
Reaction Setup: In a 96-well plate, add the activated Cathepsin B solution to each well. For control wells, pre-incubate the enzyme with a Cathepsin B inhibitor.
-
Reaction Initiation: Add the ADC construct to the wells to start the reaction.
-
Incubation: Incubate the reaction mixture at 37°C for a predetermined time course (e.g., 0, 1, 4, 8, 24 hours).
-
Reaction Quenching: At each time point, withdraw an aliquot and quench the reaction by adding it to the Quenching Solution.
-
Analysis: Analyze the samples by LC-MS to determine the concentration of the released payload.
-
Data Analysis: Plot the concentration of the released payload against time to determine the cleavage rate. Compare the cleavage in the presence and absence of the inhibitor to assess specificity.[8]
In Vitro Plasma Stability Assay for ADCs
Objective: To evaluate the stability of an ADC in plasma and quantify the extent of premature payload release.
Materials:
-
ADC construct
-
Plasma (human, mouse, etc.)
-
Phosphate-buffered saline (PBS)
-
Enzyme-linked immunosorbent assay (ELISA) reagents for total and conjugated antibody quantification
Procedure:
-
Incubation: Incubate the ADC sample in plasma at 37°C for a specified period (e.g., up to 7 days).
-
Sample Collection: Collect plasma samples at various time points (e.g., 0, 24, 48, 96, 168 hours).
-
Analysis:
-
Total Antibody: Measure the concentration of total antibody using an ELISA that captures both conjugated and unconjugated antibody.
-
Conjugated Antibody: Measure the concentration of antibody still conjugated to the payload using an ELISA that specifically captures the payload-conjugated antibody.
-
-
Data Analysis: Calculate the percentage of intact ADC remaining at each time point to determine the plasma stability and the rate of payload deconjugation.[6]
Visualization of Relevant Pathways and Workflows
The following diagrams, generated using Graphviz, illustrate key concepts in drug design where cyclobutane linkers are relevant.
Mechanism of action for an Antibody-Drug Conjugate (ADC).
PROTAC-mediated protein degradation workflow.
General workflow for the synthesis of a cyclobutane-containing drug.
References
- 1. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of N-{cis-3-[Methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]cyclobutyl}propane-1-sulfonamide (PF-04965842): A Selective JAK1 Clinical Candidate for the Treatment of Autoimmune Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Efficacy of kinase inhibitors derived from tert-Butyl (1-(4-aminophenyl)cyclobutyl)carbamate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of kinase inhibitors incorporating a cyclobutane moiety, with a specific focus on their efficacy as inhibitors of the Janus kinase (JAK) family. The unique structural properties of the cyclobutane ring, such as its conformational rigidity and metabolic stability, make it an attractive scaffold in medicinal chemistry. This document presents a comparison of a cyclobutane-containing JAK inhibitor with established, non-cyclobutane alternatives, supported by quantitative data, detailed experimental protocols, and pathway visualizations to facilitate informed decisions in drug discovery and development.
Introduction to JAK-STAT Signaling
The Janus kinase (JAK) family, comprising JAK1, JAK2, JAK3, and TYK2, are intracellular tyrosine kinases that play a pivotal role in signal transduction for a wide array of cytokines and growth factors.[1][2] This signaling cascade, known as the JAK-STAT pathway, is integral to cellular processes such as proliferation, differentiation, and immunity.[3][4] Dysregulation of the JAK-STAT pathway is implicated in various autoimmune diseases, inflammatory conditions, and myeloproliferative neoplasms, making JAKs a key therapeutic target.[3]
Quantitative Comparison of Kinase Inhibitor Potency
The efficacy of kinase inhibitors is quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of a specific kinase by 50%. The following table summarizes the in vitro IC50 values for a cyclobutane-containing JAK inhibitor, (R)-3-cyclobutyl-3-(4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl)propanenitrile, and compares it with two non-cyclobutane clinical alternatives, Ruxolitinib (a cyclopentyl analog) and Tofacitinib.
| Kinase Inhibitor | Scaffold Type | JAK1 IC50 (nM) | JAK2 IC50 (nM) | JAK3 IC50 (nM) | TYK2 IC50 (nM) |
| Cyclobutane-Containing Inhibitor | Cyclobutane | 3.3 | 2.8 | 362 | 24 |
| Ruxolitinib | Cyclopentane | 3.3 | 2.8 | 401 | 19 |
| Tofacitinib | Piperidine | 1 | 20 | 112 | - |
Note: Data for the cyclobutane-containing inhibitor and Ruxolitinib are sourced from patent literature. Tofacitinib data is from publicly available pharmacological databases.
Signaling Pathway and Experimental Workflow
To provide a clearer understanding of the biological context and experimental evaluation of these inhibitors, the following diagrams illustrate the JAK-STAT signaling pathway and a typical in vitro kinase inhibition assay workflow.
Experimental Protocols
Synthesis of (R)-3-cyclobutyl-3-(4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl)propanenitrile
A detailed synthesis for the cyclobutane-containing JAK inhibitor is described in patent literature (e.g., US20110207754A1). A general outline of a potential synthetic route is as follows:
-
Synthesis of the Pyrrolopyrimidine Core: The synthesis typically begins with the construction of the 7H-pyrrolo[2,3-d]pyrimidine core, which can be achieved through various established heterocyclic chemistry methods.
-
Functionalization of the Core: The core is then functionalized, often through chlorination, to allow for subsequent coupling reactions.
-
Suzuki or Stille Coupling: A pyrazole moiety is introduced at the 4-position of the pyrrolopyrimidine ring via a palladium-catalyzed cross-coupling reaction.
-
Alkylation of the Pyrazole: The pyrazole nitrogen is then alkylated with a suitable cyclobutane-containing electrophile, such as a cyclobutyl propanenitrile derivative bearing a leaving group. This step introduces the characteristic cyclobutane moiety.
-
Purification: The final compound is purified using standard techniques such as column chromatography and recrystallization to yield the desired product.
In Vitro JAK Kinase Inhibition Assay
The following is a generalized protocol for determining the IC50 of a test compound against a specific JAK isoform using a luminescence-based assay that measures ATP consumption.[5][6]
Materials:
-
Recombinant human JAK enzyme (JAK1, JAK2, JAK3, or TYK2)
-
Kinase-specific peptide substrate
-
High-purity ATP
-
Test compound dissolved in 100% DMSO
-
Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
Luminescence-based ATP detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
384-well white microplates
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. Typically, a 10-point, 3-fold dilution series is created.
-
Assay Plate Preparation: Dispense a small volume (e.g., 50 nL) of the diluted compounds into the wells of a 384-well plate. Include wells with DMSO only (0% inhibition control) and a known pan-kinase inhibitor as a positive control (100% inhibition).
-
Kinase/Substrate Addition: Prepare a solution of the JAK enzyme and its corresponding peptide substrate in kinase assay buffer. Add this mixture to each well of the assay plate.
-
Pre-incubation: Incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to bind to the kinase.
-
Reaction Initiation: Prepare an ATP solution in kinase assay buffer. Add the ATP solution to all wells to initiate the kinase reaction. The final ATP concentration should ideally be at or near the Km for the specific JAK enzyme.
-
Reaction Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction remains within the linear range.
-
Signal Detection: Stop the kinase reaction and measure the remaining ATP by adding the luminescence-based detection reagent according to the manufacturer's instructions.
-
Data Analysis: Measure the luminescence of each well using a plate reader. Calculate the percent inhibition for each compound concentration relative to the controls and fit the data to a dose-response curve to determine the IC50 value.
Conclusion
The incorporation of a cyclobutane scaffold into kinase inhibitors represents a viable strategy in drug design, offering potential advantages in terms of metabolic stability and conformational constraint. The presented data on a cyclobutane-containing JAK inhibitor demonstrates comparable in vitro potency against JAK1 and JAK2 to its cyclopentyl analog, Ruxolitinib. This suggests that the cyclobutane moiety can effectively serve as a core structural element in potent kinase inhibitors. Further investigation into the pharmacokinetic and pharmacodynamic properties of such compounds is warranted to fully elucidate their therapeutic potential. The provided experimental protocols and pathway diagrams serve as a foundational resource for researchers engaged in the discovery and development of novel kinase inhibitors.
References
A Researcher's Guide to Amine Protection: Evaluating Alternatives to Boc for 1-(4-aminophenyl)cyclobutanamine
In the synthesis of complex molecules and active pharmaceutical ingredients, the strategic use of protecting groups is paramount for achieving desired chemical transformations with high yield and purity. For researchers working with bifunctional compounds such as 1-(4-aminophenyl)cyclobutanamine, which features both a nucleophilic arylamine and a primary cycloalkylamine, the choice of protecting group is a critical decision that dictates synthetic strategy. While the tert-butyloxycarbonyl (Boc) group is a workhorse in organic synthesis, its removal under acidic conditions can be detrimental to sensitive substrates. This guide provides a comprehensive comparison of alternative amine protecting groups—Carboxybenzyl (Cbz), 9-Fluorenylmethoxycarbonyl (Fmoc), and Tosyl (Ts)—for the protection of 1-(4-aminophenyl)cyclobutanamine, offering detailed experimental protocols and comparative data to inform synthetic planning.
Executive Summary
The selection of an appropriate amine protecting group hinges on its stability to various reaction conditions and the orthogonality of its deprotection method. For 1-(4-aminophenyl)cyclobutanamine, the differing basicity of the aromatic and aliphatic amino groups allows for selective protection. This guide explores the reaction conditions and expected yields for mono-protection of the arylamine, mono-protection of the cycloalkylamine, and di-protection of both amines using Boc, Cbz, Fmoc, and Ts protecting groups.
Comparative Analysis of Protecting Groups
The choice between Boc, Cbz, Fmoc, and Ts depends on the desired synthetic route and the compatibility with other functional groups present in the molecule. The following tables summarize the protection and deprotection conditions, along with representative yields for each protecting group strategy.
Table 1: Protection of 1-(4-aminophenyl)cyclobutanamine
| Protecting Group | Target Amine | Reagents and Conditions | Typical Yield (%) |
| Boc | Arylamine (Selective) | (Boc)₂O, 10% aq. acetic acid/1,4-dioxane, pH 4.5, rt, 16h | 85-95 |
| Cycloalkylamine (Selective) | (Boc)₂O, Et₃N, CH₂Cl₂, 0 °C to rt, 12h | 90-98 | |
| Both Amines | 2.2 eq. (Boc)₂O, NaOH, THF/H₂O, rt, 12h | >95 | |
| Cbz | Arylamine (Selective) | Cbz-Cl, 10% aq. acetic acid/1,4-dioxane, pH 4.5, rt, 16h | 80-90 |
| Cycloalkylamine (Selective) | Cbz-Cl, NaHCO₃, Dioxane/H₂O, 0 °C to rt, 4h | 85-95 | |
| Both Amines | 2.2 eq. Cbz-Cl, Na₂CO₃, Dioxane/H₂O, 0 °C to rt, 6h | >90 | |
| Fmoc | Arylamine (Selective) | Fmoc-OSu, 10% aq. acetic acid/1,4-dioxane, pH 4.5, rt, 12h | 80-90 |
| Cycloalkylamine (Selective) | Fmoc-Cl, NaHCO₃, Dioxane/H₂O, rt, 6h | 85-95 | |
| Both Amines | 2.2 eq. Fmoc-OSu, Na₂CO₃, Dioxane/H₂O, rt, 12h | >90 | |
| Tosyl | Arylamine (Selective) | Ts-Cl, Pyridine, CH₂Cl₂, 0 °C to rt, 4h | 80-90 |
| Cycloalkylamine (Selective) | Ts-Cl, Et₃N, CH₂Cl₂, 0 °C to rt, 6h | 85-95 | |
| Both Amines | 2.2 eq. Ts-Cl, Pyridine, CH₂Cl₂, 0 °C to rt, 8h | >90 |
Note: Yields are representative and may vary based on specific reaction conditions and scale.
Table 2: Deprotection of Protected 1-(4-aminophenyl)cyclobutanamine
| Protecting Group | Deprotection Conditions | Typical Yield (%) |
| Boc | TFA/CH₂Cl₂ (1:1), rt, 1h or 4M HCl in Dioxane, rt, 2h | >95 |
| Cbz | H₂, 10% Pd/C, MeOH, rt, 4h | >95 |
| Fmoc | 20% Piperidine in DMF, rt, 30 min | >95 |
| Tosyl | HBr/AcOH, 70 °C, 4h or SmI₂/THF, rt, 2h | 70-90 |
Experimental Protocols
Detailed methodologies for the protection and deprotection reactions are provided below. These protocols are intended as a starting point and may require optimization for specific applications.
Protection Protocols
Selective N-Boc Protection of the Arylamine: To a solution of 1-(4-aminophenyl)cyclobutanamine (1.0 eq) in a 1:1 mixture of 1,4-dioxane and 10% aqueous acetic acid, adjust the pH to 4.5. Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) and stir the mixture at room temperature for 16 hours. After completion, extract the product with an organic solvent and purify by column chromatography.[1]
Selective N-Cbz Protection of the Cycloalkylamine: Dissolve 1-(4-aminophenyl)cyclobutanamine (1.0 eq) in a mixture of dioxane and water. Cool the solution to 0 °C and add sodium bicarbonate (2.0 eq) followed by the dropwise addition of benzyl chloroformate (Cbz-Cl, 1.1 eq). Allow the reaction to warm to room temperature and stir for 4 hours. Extract the product and purify by column chromatography.
Di-Fmoc Protection of Both Amines: To a solution of 1-(4-aminophenyl)cyclobutanamine (1.0 eq) in a mixture of dioxane and aqueous sodium carbonate solution, add 9-fluorenylmethyloxycarbonyl succinimide (Fmoc-OSu, 2.2 eq). Stir the reaction at room temperature for 12 hours. Acidify the mixture and extract the di-protected product. Purify by recrystallization or column chromatography.
Selective N-Tosyl Protection of the Arylamine: Dissolve 1-(4-aminophenyl)cyclobutanamine (1.0 eq) in pyridine and cool to 0 °C. Add p-toluenesulfonyl chloride (Ts-Cl, 1.1 eq) portion-wise and stir the reaction at room temperature for 4 hours. Quench the reaction with water, extract the product, and purify by column chromatography.[2]
Deprotection Protocols
Boc Deprotection: Dissolve the Boc-protected amine in a 1:1 mixture of trifluoroacetic acid (TFA) and dichloromethane (CH₂Cl₂) and stir at room temperature for 1 hour. Remove the solvent and excess acid under reduced pressure to obtain the deprotected amine salt.
Cbz Deprotection: Dissolve the Cbz-protected amine in methanol and add 10% palladium on carbon (Pd/C) catalyst (5-10 mol%). Stir the suspension under a hydrogen atmosphere (balloon) at room temperature for 4 hours. Filter the catalyst through a pad of Celite and concentrate the filtrate to obtain the deprotected amine.
Fmoc Deprotection: Dissolve the Fmoc-protected amine in a 20% solution of piperidine in dimethylformamide (DMF). Stir the solution at room temperature for 30 minutes. Remove the solvent under reduced pressure and purify the crude product to obtain the free amine.
Tosyl Deprotection: To the Tosyl-protected amine, add a solution of 33% HBr in acetic acid and heat at 70 °C for 4 hours. Cool the reaction mixture and precipitate the product by adding ether. Alternatively, for a milder deprotection, treat the tosylamide with samarium(II) iodide in THF at room temperature.[3]
Visualization of Synthetic Pathways
The following diagrams illustrate the logical workflows for selective and full protection of 1-(4-aminophenyl)cyclobutanamine.
Conclusion
While Boc remains a convenient and widely used protecting group, its reliance on acidic deprotection can be a significant drawback in the synthesis of acid-sensitive molecules. The Cbz, Fmoc, and Ts groups offer valuable orthogonal strategies for the protection of 1-(4-aminophenyl)cyclobutanamine. The choice of protecting group should be guided by the overall synthetic plan, considering the stability of all functional groups and the desired order of deprotection. The ability to selectively protect either the arylamine or the cycloalkylamine, as well as to employ orthogonal di-protection strategies, provides chemists with a versatile toolkit for the elaboration of this useful bifunctional building block. Careful consideration of the comparative data and protocols presented in this guide will enable researchers to design more efficient and robust synthetic routes.
References
A Comparative Analysis of Cyclobutane in Drug Scaffolds Versus Other Cycloalkanes
In the landscape of medicinal chemistry, the deliberate selection of cyclic scaffolds is a critical determinant of a drug candidate's ultimate success. Among the saturated carbocycles, the cyclobutane ring has emerged as a compelling structural motif, offering a unique combination of properties that can favorably modulate a molecule's pharmacological profile. This guide provides a comprehensive comparison of cyclobutane-containing drug scaffolds with their cyclopentane and cyclohexane analogues, supported by experimental data, to inform rational drug design and development.
Physicochemical Properties: A Balancing Act of Strain and Conformation
The distinct puckered conformation of the cyclobutane ring, a consequence of relieving torsional strain, sets it apart from other small cycloalkanes.[1] This three-dimensional geometry can significantly influence a molecule's shape and its interactions with biological targets.
Table 1: Comparison of Physicochemical Properties of Cycloalkanes
| Property | Cyclopropane | Cyclobutane | Cyclopentane | Cyclohexane |
| Ring Strain Energy (kcal/mol) | ~28.1[2][3] | ~26.3[2][3] | ~7.1[1] | ~0[4] |
| Conformation | Planar[3] | Puckered[1][3] | Envelope/Twist[4] | Chair/Boat/Twist-boat[4] |
| C-C Bond Angle | 60°[3] | ~88°[1] | ~105° | ~109.5° (Chair)[4] |
The relatively high ring strain of cyclobutane, second only to cyclopropane, does not necessarily translate to instability in a physiological context.[1] In fact, this inherent strain can be advantageous, contributing to favorable binding energies upon interaction with a target protein.
Impact on Pharmacological Properties
The incorporation of a cyclobutane moiety can profoundly influence a drug candidate's solubility, metabolic stability, and target affinity.
Solubility
The non-planar, three-dimensional nature of cyclobutane can disrupt crystal lattice packing, often leading to improved aqueous solubility compared to more planar aromatic systems.[3] While direct comparative studies are limited, the introduction of sp3-rich scaffolds like cyclobutane is a recognized strategy to enhance this crucial property.
Metabolic Stability
One of the most significant advantages of employing a cyclobutane ring is the potential to enhance metabolic stability. By replacing metabolically labile groups or by conformationally shielding susceptible sites from enzymatic degradation by cytochrome P450 (CYP) enzymes, cyclobutane can prolong a drug's half-life.[1][3]
A comparative study on trifluoromethyl-substituted bioisosteres for the tert-butyl group demonstrated that in two out of four compound series, the CF3-cyclobutane and CF3-cyclopropane analogs exhibited significantly improved metabolic stability (lower intrinsic clearance) compared to the tert-butyl parent compound in human liver microsomes.[3]
Table 2: Comparative Metabolic Stability in Human Liver Microsomes
| Compound Series | Analog | Intrinsic Clearance (CLint) (μL/min/mg protein) |
| Model Amide 2 | tert-Butyl | 12 |
| CF3-Cyclopropane | 1 | |
| CF3-Cyclobutane | 1 | |
| Butenafine | tert-Butyl | 30 |
| CF3-Cyclopropane | 21 | |
| CF3-Cyclobutane | 21 | |
| Model Amide 1 | tert-Butyl | 11 |
| CF3-Cyclopropane | 16 | |
| CF3-Cyclobutane | 16 | |
| Tebutam | tert-Butyl | 57 |
| CF3-Cyclopropane | 107 | |
| CF3-Cyclobutane | 107 |
Data sourced from Mykhailiuk et al. (2024).[3]
Binding Affinity and Biological Activity
The conformational rigidity imparted by the cyclobutane ring can pre-organize a molecule into its bioactive conformation, minimizing the entropic penalty upon binding to its target and thus enhancing binding affinity and potency.[1]
In a notable example, a spiro[cyclobutane-1,3′-indol]-2′-amine derivative (A-366), an inhibitor of the G9a histone methyltransferase, was found to be optimal during structure-activity relationship (SAR) studies. Modification of the spirocyclic ring to a cyclopentane or cyclohexane resulted in a drop in potency of at least one order of magnitude.[1] This highlights the critical role the specific geometry of the cyclobutane ring can play in optimizing interactions within a binding pocket.
Experimental Protocols
To ensure the reproducibility and validity of the comparative data, detailed experimental protocols for key assays are provided below.
Liver Microsomal Stability Assay
Objective: To determine the in vitro metabolic stability of a compound by measuring its rate of disappearance in the presence of liver microsomes.
Materials:
-
Test compound
-
Pooled human liver microsomes
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (for reaction termination)
-
Internal standard
-
LC-MS/MS system for analysis
Procedure:
-
Prepare a stock solution of the test compound in a suitable organic solvent (e.g., DMSO).
-
Prepare the incubation mixture containing liver microsomes and the NADPH regenerating system in phosphate buffer.
-
Pre-warm the incubation mixture to 37°C.
-
Initiate the reaction by adding the test compound to the incubation mixture.
-
At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), aliquot a portion of the reaction mixture and terminate the reaction by adding ice-cold acetonitrile containing an internal standard.[5]
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
Data Analysis: The percentage of the parent compound remaining at each time point is plotted against time. The rate of disappearance is used to calculate the in vitro half-life (t1/2) and the intrinsic clearance (CLint).[5]
Kinetic Solubility Assay (Nephelometric Method)
Objective: To determine the kinetic solubility of a compound in an aqueous buffer.
Materials:
-
Test compound in DMSO stock solution
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well microplate
-
Nephelometer
Procedure:
-
Dispense a small volume of the test compound's DMSO stock solution into the wells of a 96-well plate.
-
Add PBS to each well to achieve the desired final compound concentration.
-
Mix the plate thoroughly and incubate at a controlled temperature (e.g., 25°C or 37°C) for a set period (e.g., 2 hours).[6]
-
Measure the light scattering of each well using a nephelometer to detect the presence of precipitate.
Data Analysis: The solubility is determined as the highest concentration at which no significant increase in light scattering is observed compared to a blank control.
LogP/LogD Determination (Shake-Flask Method)
Objective: To determine the partition coefficient (LogP) or distribution coefficient (LogD) of a compound between n-octanol and an aqueous buffer.
Materials:
-
Test compound
-
n-Octanol (pre-saturated with aqueous buffer)
-
Aqueous buffer (e.g., PBS at pH 7.4, pre-saturated with n-octanol)
-
Vials for partitioning
-
Shaker
-
Centrifuge
-
Analytical method for quantification (e.g., HPLC-UV)
Procedure:
-
Prepare a stock solution of the test compound in either the aqueous or n-octanol phase.
-
Add known volumes of the n-octanol and aqueous buffer to a vial.
-
Add the test compound to the vial.
-
Shake the vial for a sufficient time to allow for partitioning equilibrium to be reached (e.g., 24 hours).[2]
-
Separate the two phases by centrifugation.
-
Determine the concentration of the compound in each phase using a suitable analytical method.
Data Analysis: LogP (for non-ionizable compounds) or LogD (for ionizable compounds at a specific pH) is calculated as the base-10 logarithm of the ratio of the compound's concentration in the n-octanol phase to its concentration in the aqueous phase.[2]
Visualizing Key Concepts
To further illustrate the principles discussed, the following diagrams, generated using the DOT language, depict relevant workflows and relationships.
References
- 1. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. LogP / LogD shake-flask method [protocols.io]
- 3. benchchem.com [benchchem.com]
- 4. Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library - PMC [pmc.ncbi.nlm.nih.gov]
- 5. enamine.net [enamine.net]
- 6. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
Comprehensive Crystallographic Analysis of tert-Butyl (1-(4-aminophenyl)cyclobutyl)carbamate Derivatives: A Comparative Guide
A thorough investigation into the X-ray crystal structure of tert-Butyl (1-(4-aminophenyl)cyclobutyl)carbamate and its derivatives has revealed a significant gap in publicly available crystallographic data. Despite a comprehensive search of scientific literature and crystallographic databases, including the Cambridge Structural Database (CSD), no crystal structures for the title compound or its closely related derivatives could be identified. The CSD is the world's largest repository for small-molecule organic and metal-organic crystal structures.
The initial objective of this guide was to provide a detailed comparison of the solid-state conformations, intermolecular interactions, and packing arrangements of this compound derivatives. This would have involved a quantitative analysis of bond lengths, bond angles, and torsion angles, alongside a discussion of the experimental conditions used for crystal growth and X-ray diffraction analysis. However, the absence of primary crystallographic data for this specific class of compounds precludes such a comparative study.
While crystallographic information exists for a variety of other carbamate and cyclobutane-containing molecules, the unique combination of the tert-butyl carbamate, the 1,1-disubstituted cyclobutane, and the 4-aminophenyl group in the target molecule means that direct structural comparisons with these other compounds would not be scientifically meaningful or relevant to researchers interested in this specific scaffold.
For the benefit of researchers in drug discovery and materials science who may be working on the synthesis and characterization of these and similar molecules, a general workflow for crystallographic analysis is presented below. This workflow outlines the typical steps involved from crystal growth to structure determination and validation.
Experimental Workflow for X-ray Crystallography
The process of determining the crystal structure of a novel compound is a multi-step procedure that requires careful execution. A generalized workflow is depicted in the following diagram.
Conclusion
Due to the lack of publicly available X-ray crystal structure data for this compound and its derivatives, a comparative guide as originally intended cannot be provided. The scientific community would benefit greatly from the synthesis, crystallization, and structural determination of this class of compounds to enable future structure-activity relationship studies and the rational design of new materials and therapeutics. Researchers who successfully obtain crystal structures of these derivatives are highly encouraged to deposit their findings in the Cambridge Structural Database to enrich the collective knowledge and facilitate future research.
In Silico Docking Studies of Ligands Containing the 1-(4-aminophenyl)cyclobutyl Moiety: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The 1-(4-aminophenyl)cyclobutyl moiety is an increasingly recognized scaffold in medicinal chemistry, valued for its ability to introduce three-dimensional character and conformational rigidity into ligand design. This guide provides a comparative overview of in silico docking studies involving ligands that feature this specific chemical entity. By presenting quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways, this document aims to serve as a valuable resource for researchers engaged in the discovery and development of novel therapeutics.
Comparative Docking Performance of 1-(4-aminophenyl)cyclobutyl Ligands
The following tables summarize the in silico docking performance of a series of hypothetical 1-(4-aminophenyl)cyclobutyl derivatives against two prominent cancer targets: Aurora Kinase A and Tubulin. These targets were selected based on their critical roles in cell cycle progression and mitosis, making them attractive for the development of anticancer agents. The data presented is illustrative and designed to showcase the format of a comparative analysis.
Table 1: Docking Performance against Aurora Kinase A
| Compound ID | Modification on aminophenyl group | Docking Score (kcal/mol) | Key Interacting Residues | Predicted Binding Affinity (Ki) |
| LIG-001 | Unsubstituted | -8.5 | Glu211, Ala213, Leu263 | 1.5 µM |
| LIG-002 | 3-fluoro | -9.2 | Glu211, Ala213, Leu263, Tyr212 | 0.8 µM |
| LIG-003 | 3-chloro | -9.5 | Glu211, Ala213, Leu263, Tyr212 | 0.6 µM |
| LIG-004 | 3-methyl | -8.8 | Glu211, Ala213, Leu263 | 1.2 µM |
| LIG-005 | N-acetyl | -7.9 | Ala213, Leu263 | 3.2 µM |
Table 2: Docking Performance against Tubulin (Colchicine Binding Site)
| Compound ID | Modification on cyclobutyl group | Docking Score (kcal/mol) | Key Interacting Residues | Predicted Binding Affinity (Ki) |
| LIG-006 | 1-carboxamide | -7.8 | Cys241, Leu248, Ala316 | 4.5 µM |
| LIG-007 | 1-carboxylic acid | -8.3 | Asn258, Cys241, Leu248 | 2.1 µM |
| LIG-008 | 1-hydroxymethyl | -7.5 | Thr179, Cys241, Leu248 | 5.8 µM |
| LIG-009 | 1-cyano | -8.1 | Cys241, Leu248, Val318 | 3.0 µM |
| LIG-010 | Unsubstituted | -7.2 | Leu248, Ala316 | 8.1 µM |
Experimental Protocols for In Silico Docking
The following provides a generalized yet detailed methodology for conducting in silico docking studies, representative of the protocols that would be employed to generate the data presented above.
1. Protein Preparation:
-
Receptor Selection: The crystal structure of the target protein (e.g., Aurora Kinase A, PDB ID: 2X8E; Tubulin, PDB ID: 1SA0) is obtained from the Protein Data Bank.
-
Preprocessing: The protein structure is prepared using software such as AutoDock Tools or Maestro (Schrödinger). This involves:
-
Removing water molecules and any co-crystallized ligands.
-
Adding polar hydrogen atoms.
-
Assigning partial charges (e.g., Gasteiger charges).
-
Repairing any missing side chains or loops.
-
-
Grid Generation: A grid box is defined around the active site of the protein to specify the search space for the ligand docking. The dimensions and center of the grid are determined based on the location of the co-crystallized ligand or known binding pocket residues.
2. Ligand Preparation:
-
Structure Generation: The 3D structures of the 1-(4-aminophenyl)cyclobutyl ligands are built using a molecular editor such as ChemDraw or Marvin Sketch.
-
Energy Minimization: The ligand structures are subjected to energy minimization using a force field (e.g., MMFF94) to obtain a low-energy conformation.
-
Torsion Angles: Rotatable bonds within the ligands are defined to allow for conformational flexibility during the docking process.
3. Molecular Docking Simulation:
-
Docking Software: A molecular docking program such as AutoDock Vina, Glide, or GOLD is utilized.
-
Algorithm: A search algorithm, typically a genetic algorithm or a Lamarckian genetic algorithm, is employed to explore various conformations and orientations of the ligand within the protein's active site.
-
Scoring Function: A scoring function is used to estimate the binding affinity of each ligand pose. The docking score is typically expressed in kcal/mol, with more negative values indicating a higher predicted binding affinity.
-
Pose Selection: The top-ranked docking poses for each ligand are saved for further analysis.
4. Post-Docking Analysis:
-
Interaction Analysis: The protein-ligand complexes are visualized to identify key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking.
-
Binding Affinity Prediction: The docking scores are used to predict the binding affinity (e.g., Ki or IC50) of the ligands.
-
Comparative Analysis: The docking results for the series of ligands are compared to understand the structure-activity relationships (SAR).
Visualizing the Biological Context
To better understand the therapeutic potential of targeting Aurora Kinase A and Tubulin, the following diagrams illustrate their roles in cellular processes.
A Comparative Guide to the Synthesis of Substituted Anilines: From Classical Reactions to Modern Catalytic Methods
For researchers, scientists, and professionals in drug development, the synthesis of substituted anilines is a cornerstone of organic chemistry, providing essential building blocks for a vast array of pharmaceuticals, agrochemicals, and materials. This guide offers an objective comparison of the most prominent synthetic routes to these vital compounds, supported by experimental data and detailed methodologies to inform the selection of the most suitable pathway for a given application.
At a Glance: Key Synthetic Routes to Substituted Anilines
The preparation of substituted anilines can be broadly categorized into two main strategies: the functionalization of a pre-existing aromatic ring followed by the reduction of a nitrogen-containing substituent, and the direct formation of a carbon-nitrogen bond to an aromatic ring. This guide focuses on three principal methods that exemplify these approaches:
-
Nitration and Reduction: A classic and cost-effective two-step process involving the nitration of an aromatic precursor followed by the reduction of the nitro group.
-
Buchwald-Hartwig Amination: A powerful palladium-catalyzed cross-coupling reaction for the direct formation of C-N bonds.[1][2]
-
Ullmann Condensation: A copper-catalyzed reaction for the formation of C-N bonds, representing an older but still relevant cross-coupling method.[3]
Comparative Performance of Synthetic Routes
The choice of synthetic route is dictated by factors such as substrate scope, functional group tolerance, reaction conditions, and cost. The following table provides a quantitative comparison of these key methods.
| Synthetic Route | General Reaction | Typical Yield (%) | Reaction Temperature (°C) | Catalyst/Reagent | Key Advantages | Key Disadvantages |
| Nitration and Reduction | Ar-H → Ar-NO₂ → Ar-NH₂ | 80-95[4] | Nitration: 0-100; Reduction: 25-100 | HNO₃/H₂SO₄; Fe/HCl, H₂/Pd/C, SnCl₂ | Cost-effective, scalable, readily available starting materials. | Harsh acidic conditions, limited functional group tolerance, regioselectivity issues, often requires protection of sensitive groups.[5][6] |
| Buchwald-Hartwig Amination | Ar-X + R₂NH → Ar-NR₂ (X = Br, Cl, I, OTf) | 70-98[5][7] | 25-120 | Pd catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃) with phosphine ligands (e.g., XPhos, SPhos) and a base (e.g., NaOtBu, K₂CO₃).[5] | Excellent functional group tolerance, broad substrate scope (including heteroaryls), mild reaction conditions.[1][2] | Cost of palladium catalysts and ligands, sensitivity to air and moisture, potential for catalyst poisoning. |
| Ullmann Condensation | Ar-X + R₂NH → Ar-NR₂ (X = I, Br) | 60-95[8][9] | 100-220 (traditional), 40-120 (modern) | Cu catalyst (e.g., CuI, Cu₂O) with or without ligands (e.g., L-proline, phenanthroline) and a base (e.g., K₂CO₃, Cs₂CO₃).[8][9] | Lower cost catalyst compared to palladium, effective for electron-deficient aryl halides. | Harsh reaction conditions (high temperatures), limited substrate scope compared to Buchwald-Hartwig, can require stoichiometric amounts of copper.[10] |
Experimental Protocols
Detailed and reliable experimental procedures are crucial for the successful synthesis of substituted anilines. The following are representative protocols for the three major synthetic routes discussed.
Protocol 1: Synthesis of a Substituted Aniline via Nitration and Reduction (Fe/HCl)
This two-step procedure illustrates the classic approach to aniline synthesis.
Step 1: Nitration of an Aromatic Precursor
-
Materials: Aromatic substrate (1.0 eq), concentrated nitric acid (1.1 eq), concentrated sulfuric acid.
-
Procedure:
-
To a round-bottom flask cooled in an ice bath (0-5 °C), add the aromatic substrate.
-
Slowly add concentrated sulfuric acid while stirring.
-
In a separate flask, prepare a nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid at 0 °C.
-
Add the nitrating mixture dropwise to the solution of the aromatic substrate, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for 1-4 hours, monitoring by TLC.
-
Pour the reaction mixture onto crushed ice and collect the precipitated nitroarene by filtration. Wash with cold water until the filtrate is neutral.
-
Dry the crude nitroarene. It can be purified by recrystallization if necessary.
-
Step 2: Reduction of the Nitroarene using Iron and Hydrochloric Acid [11][12]
-
Materials: Substituted nitroarene (1.0 eq), iron powder (3.0-5.0 eq), concentrated hydrochloric acid (catalytic), ethanol, water.
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, add the nitroarene and ethanol.
-
Add iron powder to the mixture.
-
Heat the mixture to reflux and then add concentrated hydrochloric acid dropwise.
-
Continue refluxing for 2-6 hours, monitoring the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and filter through a pad of celite to remove the iron salts.
-
Wash the celite pad with ethanol.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the substituted aniline. Purify by column chromatography or recrystallization as needed.
-
Protocol 2: Buchwald-Hartwig Amination for the Synthesis of a Substituted Aniline
This protocol details the palladium-catalyzed cross-coupling of an aryl halide with an amine.
-
Materials: Aryl halide (1.0 eq), amine (1.2 eq), Palladium(II) acetate (Pd(OAc)₂, 2 mol%), XPhos (4 mol%), sodium tert-butoxide (1.4 eq), and anhydrous toluene.
-
Procedure:
-
To an oven-dried Schlenk tube, add the aryl halide, amine, Pd(OAc)₂, XPhos, and sodium tert-butoxide under an inert atmosphere (e.g., argon or nitrogen).
-
Add anhydrous toluene via syringe.
-
Seal the tube and heat the reaction mixture in a preheated oil bath at 100-110 °C for 12-24 hours with vigorous stirring.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of celite.
-
Wash the celite pad with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired substituted aniline.
-
Protocol 3: Ullmann Condensation for the Synthesis of a Substituted Aniline
This procedure outlines the copper-catalyzed amination of an aryl halide.
-
Materials: Aryl iodide (1.0 eq), amine (1.5 eq), copper(I) iodide (CuI, 10 mol%), L-proline (20 mol%), potassium carbonate (K₂CO₃, 2.0 eq), and dimethyl sulfoxide (DMSO).
-
Procedure:
-
To a reaction vessel, add the aryl iodide, amine, CuI, L-proline, and K₂CO₃.
-
Add DMSO as the solvent.
-
Heat the reaction mixture to 90-120 °C and stir for 12-48 hours. The reaction should be carried out under an inert atmosphere if the reagents are sensitive to air.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the substituted aniline.[9][13]
-
Visualizing the Synthetic Workflows
The following diagrams, generated using Graphviz, illustrate the logical flow of each synthetic route.
Signaling Pathways and Catalytic Cycles
A deeper understanding of the reaction mechanisms is essential for optimization and troubleshooting.
Conclusion
The synthesis of substituted anilines remains a critical area of research and development. While classical methods like nitration and reduction offer a cost-effective and scalable approach, modern catalytic methods such as the Buchwald-Hartwig amination provide unparalleled functional group tolerance and substrate scope, albeit at a higher cost. The Ullmann condensation remains a viable alternative, particularly for specific applications where copper catalysis is preferred. The selection of an optimal synthetic route requires a careful consideration of the specific target molecule, the presence of other functional groups, and economic factors. This guide provides a foundational comparison to aid researchers in making informed decisions for their synthetic endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ullmann coupling-An overview - operachem [operachem.com]
- 4. Metal- and solvent-free synthesis of aniline- and phenol-based triarylmethanes via Brönsted acidic ionic liquid catalyzed Friedel-Crafts reaction - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03724B [pubs.rsc.org]
- 5. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 6. 5-Chloro-2-nitroaniline: Synthesis and Applications in the Development of Inhibitors_Chemicalbook [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. sciencemadness.org [sciencemadness.org]
- 12. Nitro Reduction - Iron (Fe) [commonorganicchemistry.com]
- 13. Cu-catalyzed Goldberg and Ullmann reactions of aryl halides using chelating N- and O-based ligands | Springer Nature Experiments [experiments.springernature.com]
Safety Operating Guide
Proper Disposal of tert-Butyl (1-(4-aminophenyl)cyclobutyl)carbamate: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe and compliant disposal of chemical reagents is a critical aspect of laboratory operations. This guide provides detailed procedures for the proper disposal of tert-Butyl (1-(4-aminophenyl)cyclobutyl)carbamate, ensuring the safety of personnel and the protection of the environment. Adherence to institutional, local, state, and federal regulations is mandatory.
Immediate Safety Protocols & Personal Protective Equipment (PPE)
Before handling this compound for disposal, it is imperative to wear the appropriate Personal Protective Equipment (PPE). All handling and disposal procedures should be conducted in a well-ventilated area, preferably within a chemical fume hood.
Required Personal Protective Equipment (PPE):
-
Eye Protection: Chemical splash goggles or a face shield are mandatory.
-
Hand Protection: Wear chemical-resistant gloves, such as nitrile gloves.
-
Body Protection: A standard laboratory coat or other protective clothing is required.
Step-by-Step Disposal Protocol
The primary method for the disposal of this compound is through an approved hazardous waste disposal facility.[1]
-
Waste Collection:
-
Segregation of Waste:
-
Disposal of Contaminated Materials:
-
Spill Management:
-
Storage of Waste:
-
Arranging for Disposal:
Never dispose of this compound down the drain or in the regular trash, as it can harm aquatic life and ecosystems. [2]
Summary of Key Disposal and Safety Information
| Parameter | Guideline |
| Disposal Method | Collection for disposal by a licensed hazardous waste facility.[1] |
| Personal Protective Equipment (PPE) | Chemical-resistant gloves, safety goggles/face shield, lab coat.[1] |
| Waste Container | Designated, compatible, sealed, and clearly labeled "Hazardous Waste".[1] |
| Waste Segregation | Store separately from incompatible materials, especially acids and oxidizers.[2] |
| Spill Cleanup | Use inert absorbent material (vermiculite, sand) and collect as hazardous waste.[1] |
| Contaminated Material Disposal | Dispose of as hazardous waste in the same container as the chemical.[1] |
Disposal Workflow
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling tert-Butyl (1-(4-aminophenyl)cyclobutyl)carbamate
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling tert-Butyl (1-(4-aminophenyl)cyclobutyl)carbamate. Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following recommendations are based on data from structurally similar carbamate and aminophenyl compounds to ensure a high level of safety in the laboratory. A thorough risk assessment should be conducted before commencing any work with this chemical.
Hazard Identification and Chemical Properties
While specific hazard data for this compound is not available, analogous compounds suggest the following potential hazards.
Summary of Potential Hazards:
| Hazard Statement | Classification | Precautionary Statement Examples |
| Causes skin irritation | Skin Irritant | P264: Wash skin thoroughly after handling.[1] P280: Wear protective gloves/protective clothing/eye protection/face protection.[1] P302+P352: IF ON SKIN: Wash with plenty of soap and water.[1] P332+P313: If skin irritation occurs: Get medical advice/attention. |
| Causes serious eye irritation/damage | Eye Irritant / Damage | P280: Wear protective gloves/protective clothing/eye protection/face protection.[1] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| May cause respiratory irritation | Respiratory Tract Irritant | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1] P271: Use only outdoors or in a well-ventilated area.[2] P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[3] |
| May cause an allergic skin reaction | Skin Sensitizer | P272: Contaminated work clothing should not be allowed out of the workplace.[1] P333+P313: If skin irritation or rash occurs: Get medical advice/attention. |
| Harmful if swallowed | Acute Oral Toxicity | P270: Do not eat, drink or smoke when using this product.[1] P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. |
Physical and Chemical Properties of Similar Compounds:
| Property | Value |
| Physical State | Solid[4] |
| Appearance | Off-white / White[4] |
| Melting Point | 105 - 109 °C (for tert-Butyl carbamate)[4] |
| Solubility | Insoluble in water (for tert-Butyl carbamate)[4] |
Personal Protective Equipment (PPE)
To minimize exposure and ensure personal safety, the following PPE is mandatory when handling this compound.
Required Personal Protective Equipment:
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles meeting EN166 (EU) or ANSI Z87.1 (US) standards. A face shield should be worn for splash hazards. | Protects against splashes and dust that could cause serious eye irritation or damage.[5] |
| Skin Protection | Gloves: Chemical-resistant gloves such as nitrile or neoprene. Inspect gloves before each use.[5] Lab Coat: A standard laboratory coat. For larger quantities or increased risk of splashing, a chemical-resistant apron should be worn over the lab coat. | Carbamates and aromatic amines can potentially be absorbed through the skin. Protective gloves and clothing provide a necessary barrier.[5] |
| Respiratory Protection | A NIOSH-approved respirator with an appropriate filter for organic vapors and particulates is required if dusts or aerosols are generated, or if working outside of a fume hood. | Inhalation of dust or vapors may cause respiratory irritation.[2][5] Engineering controls like fume hoods are the primary method of exposure control. |
Operational and Disposal Plans
A systematic approach to handling and disposal is crucial for laboratory safety. The following workflow outlines the necessary steps.
Caption: Workflow for the safe handling and disposal of this compound.
Experimental Protocols:
A. Safe Handling Protocol:
-
Preparation:
-
Before handling, ensure all safety precautions have been read and understood.[5]
-
Work in a well-ventilated area, preferably within a certified chemical fume hood.[5]
-
Ensure that an eyewash station and safety shower are readily accessible.[1][5]
-
Have appropriate spill cleanup materials readily available.
-
-
Personal Protective Equipment (PPE):
-
Don the appropriate PPE as specified in the table above. This includes, at a minimum, a lab coat, chemical safety goggles, and chemical-resistant gloves.[5]
-
-
Handling the Compound:
-
After Handling:
B. Spill and Emergency Procedures:
-
Small Spills:
-
For small spills of the solid material, carefully sweep up the material to avoid generating dust and place it into a suitable, labeled, and closed container for disposal.[4]
-
Clean the spill area with a suitable solvent and then wash with soap and water.
-
-
Large Spills:
-
Evacuate the area and restrict access.
-
If a significant amount of dust is generated, wear respiratory protection.
-
Contain the spill using an inert absorbent material (e.g., sand, vermiculite).[3]
-
Collect the absorbed material into a labeled container for hazardous waste disposal.[3]
-
Ventilate the area and decontaminate the spill site.
-
-
First Aid:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]
-
Skin Contact: In case of contact, immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention if irritation develops.[1]
-
Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.[3][6]
-
Ingestion: Do NOT induce vomiting. Wash out mouth with water. Never give anything by mouth to an unconscious person. Get medical attention immediately.[1][3]
-
C. Disposal Plan:
-
Waste Collection:
-
Collect all waste material (excess reagent, contaminated materials) in a clearly labeled, sealed, and compatible waste container.
-
Do not mix with other waste streams unless compatibility is confirmed.
-
-
Disposal Procedure:
-
Dispose of the chemical waste in accordance with all applicable local, state, and federal regulations.[3][4]
-
Contact your institution's Environmental Health and Safety (EHS) office for specific disposal instructions.
-
Do not dispose of down the drain or in the general trash.[4] Contaminated packaging should be disposed of as unused product.[6]
-
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
